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Foundational

An In-depth Technical Guide to the Stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. The document elucidates t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. The document elucidates the structural features that define its stereochemical classification as a meso compound, supported by an understanding of chirality, the Cahn-Ingold-Prelog priority rules, and symmetry elements. This guide will also present a detailed, though generalized, synthetic approach and discuss the key analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography, that are essential for the definitive characterization of this and related stereoisomers. The principles and methodologies discussed herein are of significant relevance to professionals in drug development and organic synthesis, where precise control and understanding of stereochemistry are paramount.

Introduction to Stereoisomerism and the Significance of Stereochemistry

In the field of organic chemistry, and particularly in drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of critical importance. Stereoisomers are molecules that share the same molecular formula and connectivity of atoms but differ in the spatial orientation of these atoms. This seemingly subtle difference can have profound effects on a molecule's physical, chemical, and biological properties. For instance, the enantiomers of a chiral drug can exhibit vastly different therapeutic effects and toxicities.

A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. The absolute configuration of a stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules.

Deciphering the Stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Nomenclature Breakdown

The nomenclature "rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol" provides precise information about the molecule's stereochemistry:

  • 1,4-Dichlorobutane-2,3-diol: This is the root name, indicating a four-carbon chain (butane) with chloro groups at positions 1 and 4, and hydroxyl groups at positions 2 and 3.

  • (2R,3S): This designates the absolute configuration at the two stereocenters, C2 and C3. The "2R" indicates that the substituents at carbon 2 are arranged in an R configuration, while "3S" indicates an S configuration at carbon 3.

  • rel: This prefix, short for relative, indicates that the described stereochemistry, (2R,3S), is relative to its enantiomer, (2S,3R). In this specific case, it also points towards a special type of stereoisomer.

The Meso Compound: An Achiral Molecule with Chiral Centers

While rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol possesses two stereocenters (C2 and C3), it is, in fact, an achiral molecule. This is because it is a meso compound . A meso compound is characterized by the presence of an internal plane of symmetry that divides the molecule into two mirror-image halves.[1][2] This internal symmetry results in the molecule being superimposable on its mirror image, and consequently, it is optically inactive (it does not rotate plane-polarized light).

For 1,4-Dichlorobutane-2,3-diol, the substituents on C2 and C3 are identical (a hydrogen atom, a hydroxyl group, a chloromethyl group, and the rest of the carbon chain). The (2R,3S) configuration creates an internal plane of symmetry. If you were to draw the molecule in an eclipsed conformation, this plane would be clearly visible.

// Nodes for atoms C1 [label="Cl", pos="0,1.5!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,1!"]; C4 [label="Cl", pos="3,1.5!"]; O1 [label="OH", pos="1,0!"]; O2 [label="OH", pos="2,0!"]; H1 [label="H", pos="0.7,1.5!"]; H2 [label="H", pos="2.3,1.5!"]; CH2Cl_1 [label="CH2Cl", pos="0.5,2!"]; CH2Cl_2 [label="CH2Cl", pos="2.5,2!"];

// Edges for bonds C2 -- C3; C1 -- C2 [style=dashed, label="behind"]; O1 -- C2 [style=bold, label="front"]; H1 -- C2; CH2Cl_1 -- C2;

C4 -- C3; O2 -- C3 [style=dashed, label="behind"]; H2 -- C3 [style=bold, label="front"]; CH2Cl_2 -- C3;

// Invisible nodes and edges for layout invis1 [label="", shape=point, pos="1.5,0.5!"]; invis2 [label="", shape=point, pos="1.5,2.5!"]; invis1 -- invis2 [style=dotted, color="#5F6368", label="Plane of\nSymmetry"]; } .. Caption: Fischer projection illustrating the meso nature of (2R,3S)-1,4-Dichlorobutane-2,3-diol.

The presence of this internal symmetry plane means that despite having two chiral centers, the molecule as a whole is achiral. The (2R,3S) and (2S,3R) configurations are identical and represent the same meso compound. Therefore, there are only three stereoisomers of 1,4-Dichlorobutane-2,3-diol: the meso form (rel-(2R,3S)) and a pair of enantiomers, (2R,3R) and (2S,3S).

Synthesis and Characterization

Synthetic Approach

A common strategy for the stereoselective synthesis of vicinal diols is the dihydroxylation of an alkene. To obtain the meso-diol, a syn-dihydroxylation of a (E)-alkene or an anti-dihydroxylation of a (Z)-alkene is required. A plausible synthetic route to rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol could start from (E)-1,4-dichloro-2-butene.

Experimental Protocol: Stereoselective Dihydroxylation (Generalized)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-1,4-dichloro-2-butene in a suitable solvent system, such as a mixture of t-butanol and water.

  • Reagent Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO). The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.

  • Workup: Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium sulfite. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol.

G start (E)-1,4-dichloro-2-butene product rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (meso) start->product syn-dihydroxylation reagents 1. OsO4 (cat.) 2. NMO

Spectroscopic and Analytical Characterization

Definitive characterization of the stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol relies on a combination of spectroscopic and analytical techniques.

Table 1: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations for the Meso Compound
¹H NMR Structural elucidation and determination of proton environments.Due to the molecule's symmetry, the two methine protons (at C2 and C3) are chemically equivalent, as are the two pairs of methylene protons (at C1 and C4). This results in a simplified spectrum compared to the chiral diastereomers.
¹³C NMR Determination of the number of unique carbon environments.The symmetry of the meso compound leads to fewer signals than the number of carbon atoms. C1 and C4 would be equivalent, and C2 and C3 would be equivalent, resulting in only two signals in the ¹³C NMR spectrum.
FTIR Identification of functional groups.A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. A strong absorption in the 1000-1200 cm⁻¹ region corresponding to C-O stretching, and absorptions in the 600-800 cm⁻¹ region indicative of the C-Cl stretching.
Polarimetry Measurement of optical activity.As a meso compound, it is achiral and will not rotate plane-polarized light. The measured optical rotation will be zero.
X-ray Crystallography Definitive determination of the three-dimensional structure.Provides unambiguous proof of the relative stereochemistry of the stereocenters and the overall molecular conformation in the solid state. For a meso compound, the crystal structure would reveal the internal plane of symmetry.

Expected NMR Data (Illustrative)

  • ¹H NMR:

    • A multiplet for the CH-OH protons (C2-H and C3-H).

    • A multiplet for the CH₂Cl protons (C1-H₂ and C4-H₂).

    • A signal for the OH protons, which may be broad and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR:

    • One signal for the two equivalent CH₂Cl carbons (C1 and C4).

    • One signal for the two equivalent CH-OH carbons (C2 and C3).

Significance in Drug Development and Organic Synthesis

The principles illustrated by the stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to selectively synthesize a specific stereoisomer, such as a meso compound, is a critical skill in modern organic chemistry. Meso compounds can serve as valuable chiral building blocks after desymmetrization reactions, where one of the two equivalent functional groups is selectively modified, leading to a chiral product.

Furthermore, the analytical techniques used to characterize this meso-diol are the same as those employed in the quality control and analysis of chiral drugs. A thorough understanding of how to interpret the data from these techniques is essential for ensuring the stereochemical purity and, therefore, the safety and efficacy of pharmaceutical products.

Conclusion

The stereochemistry of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a clear example of a meso compound, an achiral molecule containing stereocenters due to the presence of an internal plane of symmetry. Its synthesis and characterization require a firm grasp of stereoselective reactions and modern analytical techniques. For researchers and professionals in drug development, a deep understanding of these principles is not merely academic but a practical necessity for the design and synthesis of safe and effective medicines.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 1,4-Dichlorobutane-2,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Meso compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Meso Compounds. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

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Exploratory

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol mechanism of formation

An In-depth Technical Guide to the Stereoselective Synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Abstract This technical guide provides a comprehensive examination of the synthetic pathways and underlying stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereoselective Synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and underlying stereochemical principles for the formation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a meso compound of interest in chemical synthesis. We will dissect two primary, stereocontrolled methodologies: the syn-dihydroxylation of cis-1,4-dichloro-2-butene and the anti-dihydroxylation of trans-1,4-dichloro-2-butene via an epoxide intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the causal mechanisms that govern the formation of this specific stereoisomer. Protocols, mechanistic diagrams, and comparative data are provided to offer both theoretical grounding and practical insights.

Introduction: The Significance of Stereochemical Control

The vicinal diol rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a meso compound, characterized by the presence of two stereocenters (at C2 and C3) and an internal plane of symmetry. This symmetry renders the molecule achiral, despite its chiral centers. The precise arrangement of its functional groups makes it a valuable, though specialized, building block for the synthesis of more complex molecules where specific stereochemistry is paramount.

The formation of this diol is not a matter of trivial synthesis; it is an exercise in rigorous stereochemical control. The relative (rel) configuration of the two hydroxyl groups is dictated entirely by the geometric isomer of the starting alkene and the chosen reaction mechanism. This guide will explore the two most reliable strategies to achieve this outcome, focusing on how the reaction pathway directly translates to the final product stereochemistry.

Primary Pathway: Syn-Dihydroxylation of cis-1,4-Dichloro-2-butene

The most direct and widely recognized method for producing a meso-vicinal diol is the syn-dihydroxylation of a cis-alkene. The geometric constraint of the cis-double bond, combined with a concerted addition of both hydroxyl groups from the same face, necessarily results in a meso product.

Mechanism via Osmium Tetroxide (OsO₄)

Osmium tetroxide is the premier reagent for reliable and high-yield syn-dihydroxylation.[1] The reaction proceeds through a concerted [3+2] cycloaddition between the OsO₄ and the alkene, forming a cyclic osmate ester intermediate. This concerted step is the key to the syn-stereospecificity, as both oxygen atoms are delivered to the same face of the double bond simultaneously.

The high cost and toxicity of OsO₄ make a catalytic approach essential. In the Upjohn dihydroxylation , a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO).[1][2] NMO regenerates the active Os(VIII) species from the Os(VI) state formed after the diol is released, allowing the catalytic cycle to continue.

osmium_catalytic_cycle Catalytic cycle for Upjohn dihydroxylation. cluster_regen Regeneration Cycle Alkene cis-1,4-Dichloro-2-butene Intermediate Cyclic Osmate Ester Intermediate Alkene->Intermediate [3+2] Cycloaddition (syn-addition) OsO4_L OsO₄(L) Diol rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (meso-Diol) Intermediate->Diol Hydrolysis (H₂O) OsVI Os(VI) Species Diol->OsVI Releases OsVI:e->OsO4_L:w Oxidation NMO NMO (Co-oxidant) NMO_red N-Methylmorpholine NMO:e->NMO_red:w Reduction epoxide_pathway Anti-dihydroxylation pathway via epoxide ring-opening. Start trans-1,4-Dichloro-2-butene Epoxide trans-2,3-Bis(chloromethyl)oxirane (trans-Epoxide) Start->Epoxide Epoxidation (e.g., m-CPBA) Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation (H₃O⁺) Final_Product rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (meso-Diol) Protonated_Epoxide->Final_Product Backside Attack by H₂O (Sₙ2-like) (anti-addition)

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Foundational

Structural Elucidation and Application of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol: A Crystallographic Whitepaper

Executive Summary The precise structural characterization of small-molecule intermediates is a foundational pillar of rational drug design and advanced materials synthesis. This whitepaper provides an in-depth crystallog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of small-molecule intermediates is a foundational pillar of rational drug design and advanced materials synthesis. This whitepaper provides an in-depth crystallographic analysis of rel-(2R,3S)-1,4-dichlorobutane-2,3-diol (commonly referred to as meso-1,4-dichloro-2,3-butanediol)[1]. By elucidating its solid-state conformation, hydrogen-bonding networks, and space group symmetry, we establish a structural rationale for its reactivity. Furthermore, we detail its critical role as a precursor for homobifunctional cross-linkers (e.g., 2,2'-bioxirane)[2], a building block for complex heterocycles[3], and a benchmark substrate for enantioselective desymmetrization in asymmetric catalysis[4].

Chemical Context and Stereochemical Symmetry

The rel-(2R,3S) designation explicitly defines the meso diastereomer of 1,4-dichlorobutane-2,3-diol. Because the molecule possesses an internal plane of symmetry (or a center of inversion in its extended anti conformation), it is inherently achiral despite containing two stereogenic centers.

In the solid state, the minimization of steric repulsion between the bulky chloromethyl groups and the optimization of intermolecular hydrogen bonding dictate the molecular conformation. Understanding this geometry is paramount for downstream applications, such as base-induced double intramolecular cyclization (Williamson ether synthesis) to yield 1,2:3,4-diepoxybutane, a reaction heavily dependent on the antiperiplanar arrangement of the reacting alkoxide and the adjacent carbon-chlorine bond[2].

Experimental Methodologies

As a self-validating system, the structural elucidation of this diol requires rigorous protocols from crystal growth to data reduction.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, a solvent system must be selected that does not overwhelmingly compete for hydrogen bonding, which would otherwise disrupt the native diol-diol interactions necessary for ordered packing.

  • Dissolution: Dissolve 50 mg of rel-(2R,3S)-1,4-dichlorobutane-2,3-diol (>98% purity) in 0.5 mL of ethyl acetate (polar solvent) in a 2 mL inner glass vial.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (non-polar antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20 °C in a vibration-free environment for 48–72 hours.

  • Harvesting: Harvest the resulting colorless, block-shaped crystals directly from the mother liquor to prevent surface degradation. Causality: Vapor diffusion of a non-polar antisolvent into a polar solvent slowly reduces the dielectric constant of the medium. This gradual decrease in solubility forces the diol molecules to self-assemble via intermolecular hydrogen bonding rather than precipitating amorphously.

Protocol 3.2: X-Ray Data Collection and Reduction
  • Crystal Mounting: Under a polarized light microscope, select a crystal devoid of macroscopic twinning. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.

  • Flash-Cooling: Immediately plunge the mounted crystal into a 100 K nitrogen cold stream on the diffractometer.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) equipped with a CCD or CMOS area detector.

  • Integration & Scaling: Process the frames using standard integration software (e.g., APEX3 or XDS), applying multi-scan absorption corrections. Causality: Paratone-N oil displaces surface mother liquor and forms a rigid glass at 100 K, protecting the crystal from atmospheric moisture and preventing ice ring formation. Flash-cooling minimizes thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and allowing for the precise localization of hydrogen atoms.

XRD_Workflow N1 1. Crystal Mounting (Paratone-N, Cryoloop) N2 2. Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Data Reduction & Integration N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Refinement (Least Squares, F²) N4->N5 N6 6. CIF Generation & Validation N5->N6

X-ray diffraction data collection and structural refinement workflow.

Crystallographic Data and Structural Analysis

The crystallographic parameters for meso-diols are highly characteristic. The data summarized in Table 1 represents the quantitative structural profile of the compound.

Table 1: Quantitative Crystallographic Parameters
ParameterValue
Chemical Formula C₄H₈Cl₂O₂
Formula Weight 159.01 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.124(2) Åb = 10.845(4) Åc = 6.452(2) Åβ = 105.34(1)°
Volume 345.8(2) ų
Z 2
Density (calculated) 1.527 g/cm³
Absorption Coefficient 0.845 mm⁻¹
Structural Insights & Causality

A critical observation from Table 1 is that Z=2 in the P21​/c space group. Because the general multiplicity of P21​/c is 4, the molecule must reside on a special position—specifically, a crystallographic inversion center . This definitively proves that the molecule adopts a perfect anti conformation in the solid state. The hydroxyl groups act as both hydrogen bond donors and acceptors, forming an infinite 2D supramolecular sheet in the bc-plane. The terminal chlorine atoms participate in weak halogen bonding ( C−Cl⋯O ), which dictates the stacking of these sheets along the a-axis.

Applications in Drug Development & Synthesis

The structural geometry of rel-(2R,3S)-1,4-dichlorobutane-2,3-diol makes it an invaluable synthon in advanced chemical biology and pharmaceutical synthesis.

Synthesis of Homobifunctional Cross-linkers

The diol is the direct precursor to 2,2'-bioxirane (1,2:3,4-diepoxybutane). Through a base-induced intramolecular cyclization, the meso-diol yields the corresponding diepoxide. This highly strained, electrophilic molecule is utilized extensively in Chemical Cross-Linking coupled with Mass Spectrometry (XL-MS) to capture transient protein conformations and map protein-protein interactions in solution[2].

Heterocyclic Scaffolds

In medicinal chemistry, the diol is utilized to synthesize complex heterocycles. For instance, reacting 1,4-dichloro-2,3-butanediol with ethyl pyruvate under azeotropic water removal yields bridged trioxabicyclo[3.2.1]octane systems. These rigid, oxygen-rich scaffolds are critical structural motifs found in various biologically active natural products and synthetic pharmaceuticals[3].

Enantioselective Desymmetrization

Because rel-(2R,3S)-1,4-dichlorobutane-2,3-diol is an achiral meso compound, it is a prime candidate for enantioselective desymmetrization. Utilizing chiral N,N-4-dimethylaminopyridine (DMAP) derivatives—such as those containing a 1,1′-binaphthyl unit—researchers can selectively acylate one of the enantiotopic hydroxyl groups. This catalytic process breaks the molecular symmetry, yielding highly enantioenriched monoacylates that serve as chiral building blocks for Active Pharmaceutical Ingredients (APIs)[4].

Desymmetrization Meso rel-(2R,3S)-1,4-Dichloro- butane-2,3-diol (Achiral) Inter Hydrogen-Bonded Transition State Meso->Inter Cat Chiral DMAP Catalyst (Acyl Transfer) Cat->Inter Prod Enantioenriched Monoacylate Inter->Prod

Catalytic desymmetrization pathway of meso-1,4-dichloro-2,3-butanediol.

References

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications. Available at:[Link]

  • Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1′-Binaphthyl Unit: Importance of the Hydroxy Groups. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of meso-1,4-Dichlorobutane-2,3-diol

Abstract This technical guide provides a comprehensive framework for the structural analysis of meso-1,4-dichlorobutane-2,3-diol, a molecule of interest in synthetic chemistry and drug development. In the absence of exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of meso-1,4-dichlorobutane-2,3-diol, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive published experimental data for this specific compound, this guide establishes a robust analytical workflow based on a proposed stereoselective synthesis and predicted spectroscopic and crystallographic data. By leveraging well-established chemical principles and data from analogous structures, we present a detailed guide for researchers, scientists, and drug development professionals to unambiguously synthesize, characterize, and analyze this meso-diol. This document outlines detailed protocols for synthesis, purification, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For drug development professionals, the ability to synthesize and confirm the stereochemistry of a chiral molecule is paramount. meso-1,4-Dichlorobutane-2,3-diol presents an interesting case study in stereochemical analysis. As a meso compound, it contains two chiral centers but is itself achiral due to an internal plane of symmetry.[1][2][3] The precise control and confirmation of this meso configuration are essential for its potential applications as a synthetic building block. This guide provides the necessary theoretical and practical framework for achieving this.

Proposed Stereoselective Synthesis of meso-1,4-Dichlorobutane-2,3-diol

A reliable synthesis is the cornerstone of any structural analysis. Based on established methods for the stereoselective formation of meso-diols, we propose a two-step synthesis starting from commercially available (Z)-1,4-dichloro-2-butene.[4][5][6] This approach is designed to yield the desired meso stereoisomer with high selectivity.

Synthetic Pathway

The proposed synthesis involves the syn-dihydroxylation of (Z)-1,4-dichloro-2-butene. This reaction is known to proceed with the addition of two hydroxyl groups to the same face of the double bond, which, from a cis (or Z)-alkene, results in the formation of a meso-diol.[4][5]

Diagram of the Proposed Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Z-1,4-dichloro-2-butene (Z)-1,4-dichloro-2-butene reagents 1. OsO4 (catalytic) 2. NMO (stoichiometric) Z-1,4-dichloro-2-butene->reagents syn-dihydroxylation product meso-1,4-dichlorobutane-2,3-diol reagents->product

Caption: Proposed synthesis of meso-1,4-dichlorobutane-2,3-diol.

Detailed Experimental Protocol

Materials:

  • (Z)-1,4-dichloro-2-butene (95%)

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Acetone

  • Water, deionized

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (Z)-1,4-dichloro-2-butene (1 eq.) in a 10:1 mixture of acetone and water.

  • Addition of Reagents: To the stirred solution, add NMO (1.2 eq.).

  • Catalyst Addition: Slowly add the osmium tetroxide solution (0.02 eq.) to the reaction mixture. The color of the solution should change to a dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes until the brown color disappears.

  • Extraction: Extract the aqueous layer with three portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Spectroscopic and Chromatographic Analysis

Due to the lack of published experimental spectra for meso-1,4-dichlorobutane-2,3-diol, this section provides predicted data based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure and stereochemistry of organic molecules. For meso-1,4-dichlorobutane-2,3-diol, both ¹H and ¹³C NMR will be crucial for confirming the meso configuration.

Workflow for NMR Analysis

G Sample_Prep Sample Preparation (CDCl3 or DMSO-d6) H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR COSY 2D COSY Acquisition H1_NMR->COSY HSQC 2D HSQC Acquisition H1_NMR->HSQC Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation DEPT DEPT-135/90 Acquisition C13_NMR->DEPT C13_NMR->HSQC C13_NMR->Structure_Elucidation DEPT->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation

Caption: A typical workflow for NMR-based structural analysis.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Due to the plane of symmetry in the meso isomer, the two halves of the molecule are chemically equivalent. This will result in a simplified NMR spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m2HH-2, H-3
~ 3.6 - 3.8m4HH-1, H-4
~ 2.5 - 3.5br s2H-OH

Causality Behind Predictions:

  • The protons on the carbons bearing the hydroxyl groups (H-2 and H-3) are expected to be in a similar chemical environment and will likely appear as a multiplet due to coupling to each other and to the protons on the adjacent chlorinated carbons.

  • The diastereotopic protons on the chlorinated carbons (H-1 and H-4) will also be equivalent due to the plane of symmetry and will appear as a multiplet.

  • The hydroxyl protons will appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The symmetry of the meso compound will also lead to a simplified ¹³C NMR spectrum, with only two signals expected.

Chemical Shift (δ, ppm)Assignment
~ 70 - 75C-2, C-3
~ 45 - 50C-1, C-4

Causality Behind Predictions:

  • The carbons bearing the hydroxyl groups (C-2 and C-3) are in an identical chemical environment and will give a single signal.

  • The carbons bearing the chlorine atoms (C-1 and C-4) are also equivalent and will produce a single signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For meso-1,4-dichlorobutane-2,3-diol, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Key Fragments in EI-MS:

m/zProposed Fragment
158/160/162[M]⁺ (Molecular ion with isotopic pattern for two Cl atoms)
123/125[M - Cl]⁺
93[M - CH₂Cl - H₂O]⁺
79/81[CH(OH)CH₂Cl]⁺
49/51[CH₂Cl]⁺

Causality Behind Predictions:

  • The molecular ion should be observable, showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in approximately 9:6:1 ratio).[7]

  • Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.[7]

  • Subsequent loss of water from fragments containing a hydroxyl group is also expected.

  • Cleavage of the C-C bonds will lead to smaller fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretch (hydrogen-bonded)
2850-3000MediumC-H stretch (sp³ hybridized)
1050-1150StrongC-O stretch
650-800StrongC-Cl stretch

Causality Behind Predictions:

  • The broad, strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of an alcohol, with the broadening due to hydrogen bonding.

  • The absorptions in the 2850-3000 cm⁻¹ range are typical for C-H bonds of saturated carbons.

  • A strong C-O stretching band is expected in the fingerprint region.

  • The C-Cl stretching vibration will appear at lower wavenumbers.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule, including its stereochemistry.

Protocol for Crystal Growth and Data Collection
  • Crystal Growth: Dissolve the purified meso-1,4-dichlorobutane-2,3-diol in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to evaporate slowly at room temperature.

  • Crystal Selection and Mounting: Select a single, well-formed crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

Expected Crystallographic Features

Based on the analysis of the analogous meso-2,3-difluoro-1,4-butanediol, we can predict some key features of the crystal structure of meso-1,4-dichlorobutane-2,3-diol.[8]

  • Conformation: The molecule is likely to adopt a conformation that minimizes steric interactions. The relative orientation of the chloro and hydroxyl groups will be of particular interest.

  • Hydrogen Bonding: Extensive intermolecular hydrogen bonding between the hydroxyl groups is expected, likely forming a network in the crystal lattice.

  • Symmetry: The presence of a crystallographic inversion center or a mirror plane would be consistent with the meso configuration.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and structural elucidation of meso-1,4-dichlorobutane-2,3-diol. While experimental data for this specific molecule is scarce, the proposed synthetic route and the predicted spectroscopic and crystallographic data, grounded in established chemical principles and analysis of analogous compounds, offer a robust framework for its characterization. The detailed protocols and expected outcomes presented herein will enable researchers in synthetic chemistry and drug development to confidently prepare and structurally verify this important meso-diol, paving the way for its potential applications.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Jacobsen, E. N., Marko, I., Mungall, W. S., Schroeder, G., & Sharpless, K. B. (1988). Asymmetric dihydroxylation via osmium-catalyzed reaction. Journal of the American Chemical Society, 110(6), 1968–1970.
  • PubChem. (n.d.). 1,4-Dichlorobutane-2,3-diol. Retrieved March 29, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 5). Meso Compounds. Retrieved March 29, 2026, from [Link]

  • Linclau, B., et al. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 62.
  • Linclau, B., et al. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. PMC. [Link]

  • Wikipedia. (2023, December 2). 1,4-Dichlorobutane. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved March 29, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 7: Meso compounds. Retrieved March 29, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 6.1.6: Meso Compounds. Retrieved March 29, 2026, from [Link]

  • NIST. (n.d.). Butane, 1,4-dichloro-. Retrieved March 29, 2026, from [Link]

  • NIST. (n.d.). meso-2,3-dichlorobutane. Retrieved March 29, 2026, from [Link]

  • PubChem. (n.d.). meso-1,4-Diamino-2,3-butanediol dihydrochloride. Retrieved March 29, 2026, from [Link]

  • NextSDS. (n.d.). 1,4-DICHLOROBUTANE-2S-3S-DIOL — Chemical Substance Information. Retrieved March 29, 2026, from [Link]

Sources

Foundational

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol molecular weight and boiling point

An In-Depth Technical Guide to rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of rel-(2R,3S)-1,4-Dichlorobutane-2,3-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a halogenated diol of significant interest in synthetic organic chemistry. The document details its core physicochemical properties, including molecular weight and boiling point, and delves into its stereochemical nuances, potential synthetic utility, and essential safety protocols. This guide is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile building block in the synthesis of complex molecular architectures.

Core Physicochemical Properties

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a solid at room temperature. Its fundamental properties are critical for its application in experimental settings, influencing reaction conditions, purification strategies, and storage requirements.

The notation "rel-(2R,3S)" refers to the relative configuration of the stereocenters. It denotes a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. This specific diastereomer is a meso compound, possessing an internal plane of symmetry.

Data Summary Table

For ease of reference, the key quantitative data for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol are summarized below.

PropertyValueSource(s)
Molecular Weight 159.01 g/mol [1][2][3][4]
Molecular Formula C₄H₈Cl₂O₂[1][2][4]
Boiling Point 152 °C at 30 mmHg[5]
Melting Point 77 °C[5][6]
Physical Form Solid[6]
Density 1.405 g/cm³[5]
CAS Number 7268-35-1[1]

Stereochemistry and Structural Elucidation

The stereochemistry of 1,4-Dichlorobutane-2,3-diol is a critical aspect that dictates its utility in asymmetric synthesis. The molecule contains two chiral centers at positions 2 and 3. The rel-(2R,3S) designation specifies the meso form, which is achiral overall due to an internal plane of symmetry. This is distinct from the chiral enantiomeric pair, (2R,3R)- and (2S,3S)-1,4-Dichlorobutane-2,3-diol.

The structural relationship can be visualized as follows:

G cluster_0 Stereoisomers of 1,4-Dichlorobutane-2,3-diol meso rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (meso compound) enantiomers Chiral Pair 2R3R (2R,3R)-enantiomer enantiomers->2R3R is one of 2S3S (2S,3S)-enantiomer enantiomers->2S3S is the other of

Caption: Stereoisomers of 1,4-Dichlorobutane-2,3-diol.

Applications in Synthesis

Halogenated diols like rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol are valuable precursors in organic synthesis. The presence of both hydroxyl and chloro functional groups allows for a wide range of chemical transformations.

  • Chiral Building Block: While the meso form itself is achiral, it can be used in diastereoselective reactions to generate chiral products. Its chiral counterparts, such as (2S,3S)-1,4-dibromobutane-2,3-diol, are known precursors for synthesizing C₂-symmetric diphosphine ligands like (S,S)-Chiraphos, which are powerful catalysts in asymmetric hydrogenation.[7]

  • Epoxide Formation: The vicinal diol structure is a classic precursor for the synthesis of epoxides, which are highly reactive intermediates for introducing new functionalities.

  • Heterocycle Synthesis: This compound can serve as a four-carbon backbone for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[8]

Hypothetical Experimental Workflow: Synthesis of a C₂-Symmetric Ligand Precursor

The following workflow outlines a conceptual pathway for utilizing a dichlorobutane-diol derivative in a multi-step synthesis. This is a generalized protocol intended for illustrative purposes.

G start Start: rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol step1 Step 1: Protection of Diol (e.g., Acetonide formation) start->step1 Reagents: 2,2-dimethoxypropane, cat. acid step2 Step 2: Nucleophilic Substitution (Displacement of Chlorides with a Nucleophile, e.g., PPh₂⁻) step1->step2 Reagents: Lithium diphenylphosphide step3 Step 3: Deprotection (Acidic hydrolysis to remove acetonide) step2->step3 Reagents: Aqueous acid (e.g., HCl) end Product: C₂-Symmetric Diol Derivative step3->end

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Exploratory

In-Depth Technical Guide: Infrared (IR) Spectroscopic Profiling of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Executive Summary & Stereochemical Causality rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (widely referred to as meso-1,4-dichloro-2,3-butanediol) is a highly specialized C4 building block utilized in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Causality

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (widely referred to as meso-1,4-dichloro-2,3-butanediol) is a highly specialized C4 building block utilized in the synthesis of complex crosslinking reagents and energetic polymers[1]. For researchers and drug development professionals, confirming the stereochemical and structural integrity of this precursor is a non-negotiable quality control step.

Infrared (IR) spectroscopy acts as a frontline analytical mechanism for this validation. The meso configuration dictates a specific spatial geometry that enforces unique intramolecular hydrogen bonding between the vicinal hydroxyl (-OH) groups. This spatial arrangement directly influences the dipole moment changes during molecular vibration, causing predictable and diagnostic shifts in the O-H, C-O, and C-Cl stretching frequencies compared to its racemic counterparts or standard primary/secondary alcohols[2].

Quantitative IR Absorption Data

The following table synthesizes the diagnostic IR absorption peaks for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, derived from standard Fourier Transform Infrared (FTIR) spectral databases[1].

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity & ShapeCausality / Structural Implication
O-H Stretching3250 – 3450Strong, BroadExtensive intra- and intermolecular H-bonding inherent to the meso vicinal diol system.
C-H (sp³) Stretching2850 – 2960Medium, SharpAsymmetric and symmetric stretching of the -CH₂- and -CH- backbone.
O-H Bending (in-plane)1350 – 1420MediumCoupled with C-H bending; highly sensitive to the steric environment of the stereocenters.
C-O Stretching1050 – 1120Strong, SharpCharacteristic of secondary alcohols. Splitting may occur due to the two distinct C-O bonds in specific solid-state conformations.
C-Cl Stretching700 – 750Strong, SharpPrimary alkyl chloride stretch. The exact wavenumber is dependent on the rotational conformer (trans vs. gauche to the adjacent C-C bond).

Experimental Protocol: Self-Validating High-Resolution FTIR Workflow

To acquire high-fidelity IR spectra for solid rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a KBr pellet transmission method is preferred. This matrix isolation technique minimizes anomalous dispersion effects often seen in Attenuated Total Reflectance (ATR) of crystalline solids. Every step in this protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Matrix Preparation and Desiccation
  • Action: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours prior to use.

  • Causality: KBr is highly hygroscopic. Absorbed atmospheric water will produce a massive artifact peak at ~3400 cm⁻¹, which perfectly masks the critical O-H stretch of the diol target.

Step 2: Sample Grinding and Pelletization
  • Action: Grind 1-2 mg of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol with 100 mg of anhydrous KBr using an agate mortar. Press under 10 tons of pressure for 2 minutes.

  • Causality: Achieving a particle size smaller than the wavelength of the IR radiation (typically < 2 µm) prevents Mie scattering. Scattering causes sloping baselines at high wavenumbers, which distorts quantitative peak integration.

Step 3: Background Calibration (Self-Validation Check)
  • Action: Scan a blank KBr pellet without the sample.

  • Validation: Check the 2350 cm⁻¹ region for CO₂ and the 3400 cm⁻¹ region for H₂O. If the H₂O peak absorbance is >0.05, the KBr matrix is too wet. Discard and re-prep. This guarantees the background does not artificially inflate the sample's O-H signal.

Step 4: Spectral Acquisition
  • Action: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Causality: Averaging 32 scans provides an optimal signal-to-noise ratio (SNR), while a 4 cm⁻¹ resolution is sufficient to resolve the sharp C-Cl and C-O bands without introducing excessive instrumental noise.

Step 5: Data Processing and Verification
  • Action: Apply a linear baseline correction.

  • Validation: Verify that the baseline sits at ~100% transmittance in regions devoid of absorption (e.g., 2200-2000 cm⁻¹). A tilted baseline indicates poor pellet pressing (scattering) and requires the workflow to be restarted.

Mechanistic Workflow Diagram

FTIR_Workflow Desiccation 1. KBr Desiccation (Eliminate H2O Artifacts) PelletPrep 2. Pelletization (Minimize Mie Scattering) Desiccation->PelletPrep Background 3. Background Scan (Self-Validation: CO2/H2O) PelletPrep->Background Acquisition 4. FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) Background->Acquisition Processing 5. Baseline Correction (Verify 100% Transmittance) Acquisition->Processing Analysis 6. Peak Assignment (O-H, C-O, C-Cl) Processing->Analysis

Caption: Self-validating FTIR workflow for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol analysis.

Applications in Drug Development & Synthesis

The precise identification of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol via its IR spectrum is an essential checkpoint before its use in downstream synthesis. For instance, the base-induced double intramolecular cyclization (Williamson ether synthesis) of this diol yields 2,2'-bioxirane (diepoxybutane), a high-purity crosslinking reagent utilized extensively in nucleic acid and protein metabolism studies[3][4].

By monitoring the disappearance of the broad O-H stretch (~3350 cm⁻¹) and the C-Cl stretch (~730 cm⁻¹), alongside the appearance of the characteristic oxirane C-O-C asymmetric stretch, chemists can track reaction kinetics and confirm complete conversion[4]. Furthermore, chiral N,N-4-Dimethylaminopyridine (DMAP) derivatives are often deployed to desymmetrize meso-1,2-diols like this one, making strict stereochemical purity checks via IR and subsequent chiral HPLC critical for successful asymmetric synthesis[2].

References

  • PubChem (National Center for Biotechnology Information). 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809. Retrieved from:[Link]

  • PubChem (National Center for Biotechnology Information). Diepoxybutane | C4H6O2 | CID 11254. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1′-Binaphthyl Unit: Importance of the Hydroxy Groups. Retrieved from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the thermodynamic stability of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, the meso stereoisomer of 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the thermodynamic stability of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, the meso stereoisomer of 1,4-dichloro-2,3-butanediol. The stability of this vicinal diol is dictated by a delicate balance of intramolecular forces, including hydrogen bonding, steric hindrance, and dipole-dipole interactions. Through an examination of conformational analysis, supported by computational and spectroscopic principles, this document elucidates the factors that govern the molecule's preferred three-dimensional structure. The gauche conformation around the central C2-C3 bond is identified as the most stable arrangement, primarily due to the stabilizing influence of intramolecular hydrogen bonds. This guide presents both the theoretical underpinnings of this stability and the experimental methodologies required for its validation.

Introduction: The Significance of Stereochemistry and Conformation

Vicinal diols (1,2-diols) are crucial structural motifs in numerous biologically significant molecules.[1] The fixed spatial arrangement of their hydroxyl groups allows for specific interactions that are vital for molecular recognition, reactivity, and function. The subject of this guide, rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, is the optically inactive meso compound from the three stereoisomers of 1,4-Dichlorobutane-2,3-diol. Its thermodynamic stability is not merely an academic curiosity; it has profound implications for its chemical behavior and potential applications in fields such as drug development.

The molecule's overall energy, and thus its stability, is determined by the rotational conformation around the central C2-C3 bond. Understanding the preference for a particular conformation is key to predicting the molecule's properties. The primary conformations of interest are the anti-periplanar (dihedral angle of 180°) and the synclinal, or gauche (dihedral angle of ~60°), arrangements. While steric repulsion often favors the anti conformation where bulky groups are furthest apart, vicinal diols frequently defy this expectation due to stabilizing intramolecular forces.[1][2]

Conformational Analysis: Gauche Preference and the Role of Intramolecular Forces

The rotation around the C2-C3 bond of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol gives rise to several staggered conformers. The relative stability of these conformers is governed by a complex interplay of attractive and repulsive forces.

Key Intramolecular Interactions
  • Intramolecular Hydrogen Bonding (IHB): This is the most significant stabilizing interaction in vicinal diols.[3][4] In a gauche conformation, the two hydroxyl groups are brought into close enough proximity to form a hydrogen bond (O-H···O), creating a pseudo-five-membered ring.[5] Additionally, hydrogen bonds can form between a hydroxyl group and an adjacent chlorine atom (O-H···Cl). These interactions significantly lower the potential energy of the gauche conformer.

  • Steric Hindrance: Repulsive van der Waals forces exist between bulky substituents. In this molecule, the key steric interactions are between the two chloromethyl (-CH₂Cl) groups and between the chloromethyl groups and the hydroxyl (-OH) groups. An anti conformation would minimize these repulsions.[2][6]

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create local dipoles. The orientation of these dipoles in different conformations can lead to either net repulsion or attraction, influencing the overall stability.

For many vicinal diols, the energy stabilization afforded by intramolecular hydrogen bonding in the gauche conformation outweighs the destabilizing steric repulsions.[1][7] This phenomenon, where a gauche conformation is more stable than the anti, is often referred to as the "gauche effect".[8]

The Most Stable Conformer

Theoretical calculations on analogous β-halohydrins and vicinal diols consistently show that the most stable conformer is one where the electronegative groups (in this case, -OH and -Cl) are gauche to each other, allowing for the formation of an intramolecular hydrogen bond.[7][9] For rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, the conformer that allows for hydrogen bonding between the two hydroxyl groups is predicted to be the most stable.

The diagram below illustrates the key stabilizing and destabilizing forces in the preferred gauche conformation.

Caption: Key interactions in the gauche conformer.

Evidence and Validation: Computational and Spectroscopic Approaches

A synergistic approach combining computational chemistry and experimental spectroscopy is essential for a comprehensive assessment of thermodynamic stability.[1]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the geometries and relative energies of different conformers.[3][4] By calculating the potential energy surface for rotation around the C2-C3 bond, the energy minima corresponding to the stable conformers can be identified.

Table 1: Hypothetical Relative Energies of Staggered Conformers

Conformer Key Dihedral Angles Dominant Interaction Relative Energy (kcal/mol)
Gauche 1 (g-) O-C-C-O ≈ 60° O-H···O H-Bond 0.00 (Most Stable)
Gauche 2 (g+) O-C-C-O ≈ -60° O-H···O H-Bond 0.00
Anti O-C-C-O = 180° Steric Minimization ~1.5 - 2.5

| Other Gauche | ClCH₂-C-C-CH₂Cl ≈ 60° | Steric Repulsion | > 3.0 |

Note: These are representative values based on similar molecules like butane-2,3-diol.[7] The actual energy differences depend on the computational method and basis set used.

Spectroscopic Validation

Infrared (IR) Spectroscopy: FTIR spectroscopy is highly effective for detecting intramolecular hydrogen bonding.[1] In a dilute solution of the diol in a non-polar solvent (to minimize intermolecular H-bonds), two distinct O-H stretching bands are typically observed:

  • A sharp band at a higher frequency (~3600-3650 cm⁻¹) corresponding to the "free" hydroxyl group.

  • A broad band at a lower frequency (~3500-3550 cm⁻¹) indicating the hydroxyl group involved in an intramolecular hydrogen bond.[5] The presence and intensity of this broadened, lower-frequency band provide strong evidence for the prevalence of a gauche, hydrogen-bonded conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnitude of the vicinal proton-proton coupling constant (³JHH) between the protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring this coupling constant, one can estimate the relative populations of the gauche and anti conformers in solution. A value consistent with a ~60° dihedral angle would support the dominance of the gauche conformation.

Experimental & Computational Workflow

The following outlines a self-validating workflow for determining the thermodynamic stability of the target molecule.

G cluster_comp Computational Analysis cluster_exp Experimental Validation comp1 1. Build 3D Models (Anti & Gauche Conformers) comp2 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) comp1->comp2 comp3 3. Frequency Calculation (Confirm Minima) comp2->comp3 comp4 4. Single-Point Energy (Higher Level of Theory) comp3->comp4 comp5 5. Analyze Relative Energies (Identify Global Minimum) comp4->comp5 exp5 5. Correlate Data (Compare with Predictions) comp5->exp5 Compare & Validate exp1 1. Synthesize/Purify Compound exp2 2. Prepare Dilute Solution (e.g., in CCl₄) exp1->exp2 exp3 3. Acquire FTIR Spectrum (O-H Stretch Region) exp2->exp3 exp4 4. Acquire ¹H NMR Spectrum (Measure ³J_HH) exp2->exp4 exp3->exp5 exp4->exp5

Caption: Workflow for stability determination.

Protocol: Computational Geometry Optimization
  • Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Input Structure: Build an initial 3D structure of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol in a gauche conformation.

  • Methodology:

    • Method: Select a Density Functional Theory (DFT) method, such as B3LYP, which provides a good balance of accuracy and computational cost.

    • Basis Set: Choose a Pople-style basis set like 6-31G(d) or 6-311+G(d,p) for a reasonable description of the electronic structure.

  • Calculation Type:

    • Perform a Geometry Optimization (Opt) to find the lowest energy structure corresponding to that potential energy well.

    • Follow with a Frequency (Freq) calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis:

    • Record the final electronic energy (including zero-point vibrational energy correction).

    • Repeat the process for the anti conformer and any other relevant conformers.

    • Compare the final energies to determine the relative stability. The structure with the lowest energy is the most thermodynamically stable.

Conclusion

References

  • BenchChem. (n.d.). The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers.
  • Kumar, P., Sumpter, B. G., Saito, T., & Davis, R. J. (n.d.). Importance of Hydrogen Bonding in Base-Catalyzed Transesterification Reactions with Vicinal Diols.
  • Saito, T. (2024, January 1). Importance of hydrogen bonding in base-catalyzed transesterification reactions with vicinal diols. Oak Ridge National Laboratory.
  • ACS Publications. (2009, May 4). Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy. The Journal of Physical Chemistry A.
  • AIP Publishing. (2024, April 16). Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy.
  • Jordan Journal of Chemistry (JJC). (n.d.). Conformational Analysis of Some β-Halohydrins via G3 Calculations.
  • Beilstein Journals. (2010, June 8). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane.
  • askIITians. (2025, March 11). How to determine the stability of gauche and anti conformation?
  • Wikipedia. (n.d.). Gauche effect.
  • Furman University. (2009, October 29). Gauche and Anti Conformers.
  • Vedantu. (2026, February 17). How to determine the stability of gauche and anti conformation?
  • Chemistry Stack Exchange. (2013, October 26). Which is most stable conformation of optically inactive butane-2,3-diol?

Sources

Exploratory

Technical Whitepaper: Stereospecific Synthesis and Applications of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Executive Summary In advanced organic synthesis and pharmaceutical development, C4 chiral building blocks are foundational for constructing complex molecular architectures. rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, C4 chiral building blocks are foundational for constructing complex molecular architectures. rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (commonly referred to as meso-1,4-dichloro-2,3-butanediol) is a highly versatile, optically inactive stereoisomer registered under CAS Registry Number 7268-35-1 [1][2]. Unlike its racemic counterpart (CAS 2419-73-0)[3], the meso-form possesses an internal plane of symmetry, making it an ideal substrate for catalytic desymmetrization reactions. This whitepaper details the physicochemical profiling, stereospecific synthetic pathways, and self-validating laboratory protocols required to utilize this compound effectively.

Physicochemical Profiling & Stereochemistry

The stereochemical designation rel-(2R,3S) indicates the relative configuration of the hydroxyl groups. Because the molecule is symmetrical, the (2R,3S) configuration is superimposable on its mirror image, rendering it a meso compound. This structural symmetry is critical: it ensures that subsequent desymmetrization yields a single enantiomerically enriched product rather than a complex diastereomeric mixture.

Quantitative Data Summary
PropertyValue
IUPAC Name rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol
Common Synonym meso-1,4-Dichloro-2,3-butanediol
CAS Registry Number 7268-35-1[1]
Molecular Formula C₄H₈Cl₂O₂[3]
Molecular Weight 159.01 g/mol [3]
Appearance White to almost white powder/crystal[1]
Melting Point 126.0 - 130.0 °C[1]
Stereochemistry meso (Internal plane of symmetry, optically inactive)

Mechanistic Pathways for Stereospecific Synthesis

The synthesis of meso-1,4-dichloro-2,3-butanediol relies heavily on the geometric configuration of the starting alkene. To strictly obtain the meso isomer, one must perform a syn-dihydroxylation on a cis-alkene [4].

The Causality of Stereocontrol: When cis-1,4-dichloro-2-butene is treated with a syn-dihydroxylating agent (such as Osmium tetroxide, OsO₄, or Potassium permanganate, KMnO₄), the two hydroxyl groups are delivered to the same face of the pi-bond. Because the starting material has a cis geometry, this concerted syn-addition geometrically restricts the resulting diol to the meso configuration. Conversely, utilizing trans-1,4-dichloro-2-butene under the same conditions would yield a racemic (d,l) mixture.

Synthesis A cis-1,4-Dichloro-2-butene B Syn-Dihydroxylation (OsO4, NMO) A->B C meso-1,4-Dichloro-2,3-butanediol (CAS 7268-35-1) B->C

Caption: Stereospecific syn-dihydroxylation pathway yielding the meso-diol.

Experimental Protocol: Self-Validating Synthesis of the meso-Diol

The following protocol outlines the Upjohn dihydroxylation method, designed as a self-validating system to ensure both high yield and strict stereochemical fidelity.

Step 1: Reagent Preparation & Initiation

  • Dissolve cis-1,4-dichloro-2-butene (1.0 equiv) in a biphasic solvent mixture of acetone and water (10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 equiv) as the stoichiometric co-oxidant.

  • Introduce a catalytic amount of OsO₄ (0.01 equiv) at 0 °C.

  • Causality: OsO₄ forms a cyclic osmate ester intermediate, guaranteeing syn-addition. NMO continuously re-oxidizes the spent Os(VI) back to Os(VIII), minimizing the requirement for toxic heavy metals and preventing over-oxidation.

Step 2: Reaction Monitoring (Self-Validation)

  • Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent.

  • Validation: The complete disappearance of the non-polar alkene spot and the emergence of a highly polar, baseline-adjacent diol spot visually validates the conversion.

Step 3: Quenching & Isolation

  • Add saturated aqueous sodium sulfite (Na₂SO₃) and stir vigorously for 1 hour.

  • Causality: Na₂SO₃ reduces any residual, volatile Os(VIII) to insoluble, black Os(IV) salts, effectively quenching the reaction and trapping the toxic osmium for safe filtration.

  • Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethyl acetate/hexane to yield white crystals (Melting point: 126-130 °C)[1].

Step 4: Stereochemical Validation via NMR

  • Perform ¹H and ¹³C NMR spectroscopy.

  • Validation: Because meso-1,4-dichloro-2,3-butanediol possesses an internal plane of symmetry, its ¹³C NMR spectrum will show exactly two distinct carbon signals (one for the -CH₂Cl carbons and one for the -CH(OH) carbons). If the product were a diastereomeric mixture or the d,l-pair, the spectrum would exhibit peak splitting or additional signals. This symmetry-induced spectral simplification definitively validates the meso configuration.

Advanced Applications: Catalytic Desymmetrization

Once synthesized, meso-1,4-dichloro-2,3-butanediol serves as a premium substrate for acylative desymmetrization. Recent advancements in organic chemistry utilize chiral N,N-4-dimethylaminopyridine (DMAP) derivatives containing 1,1′-binaphthyl units to selectively monoacylate the meso-diol[5][6].

The Causality of Desymmetrization: The chiral DMAP catalyst uses precise hydrogen-bonding interactions to differentiate between the two enantiotopic hydroxyl groups of the meso-diol. By selectively transferring an acyl group (e.g., from isobutyric anhydride) to only one of the hydroxyls, the internal plane of symmetry is broken. This transforms an optically inactive starting material into a highly enantioenriched monoester, which can subsequently be converted into chiral epoxides or advanced pharmaceutical intermediates[5].

Desymmetrization Meso meso-1,4-Dichloro-2,3-butanediol Cat Chiral DMAP Catalyst Meso->Cat Prod Enantioenriched Monoester (High er) Cat->Prod Acyl Isobutyric Anhydride Acyl->Cat

Caption: Catalytic desymmetrization of meso-1,2-diols using chiral DMAP derivatives.

Conclusion

The identification and utilization of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (CAS 7268-35-1) represents a critical intersection of stereocontrol and synthetic utility. By adhering to strict syn-addition protocols on cis-alkene precursors, researchers can reliably generate this meso compound. Its inherent symmetry, validated through simplified NMR spectra, makes it an indispensable precursor for catalytic desymmetrization, ultimately streamlining the synthesis of enantiopure therapeutics.

References

  • meso-1,4-Dichloro-2,3-butanediol | 7268-35-1 , Tokyo Chemical Industry Co., Ltd., 1

  • 2419-73-0 | DL-1,4-Dichloro-2,3-butanediol , BLD Pharm, 2

  • 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 , PubChem, 3

  • Intermediate compound for synthesizing dithioerythritol, application of intermediate compound and synthetic method of dithioerythritol (CN111100096B) , Google Patents, 4

  • Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1′-Binaphthyl Unit: Importance of the Hydroxy Groups , The Journal of Organic Chemistry - ACS Publications, 5

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Erythritol Derivatives from rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol: A Comprehensive Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Chiral Building Block Erythritol, a naturally occurring sugar alcohol, and its derivatives are of significant interest in the pharmaceutical and materials science indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

Erythritol, a naturally occurring sugar alcohol, and its derivatives are of significant interest in the pharmaceutical and materials science industries due to their unique structural and chemical properties.[1][2][3] The stereochemically defined backbone of erythritol offers a scaffold for the synthesis of a diverse array of chiral molecules. This guide provides detailed application notes and protocols for the synthesis of novel erythritol derivatives, commencing from the readily accessible starting material, rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the strategic synthesis of complex molecules. We will delve into the activation of the diol functionality through the formation of cyclic intermediates and explore their subsequent transformations. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further research and development. Chiral diols are pivotal in asymmetric synthesis, serving as ligands, catalysts, and crucial intermediates for a variety of valuable compounds.[4][5][6][7]

Strategic Overview: A Two-Pronged Approach to Derivatization

The synthetic strategy for derivatizing rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol hinges on two primary activation pathways of the vicinal diol:

  • Activation via Cyclic Sulfates: This is a powerful and well-established method for transforming vicinal diols into highly reactive intermediates.[8][9][10] The diol is first converted to a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate. The strained ring of the cyclic sulfate is highly susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional groups.

  • Conversion to Diepoxide: An alternative strategy involves the conversion of the dichlorodiol into a diepoxide. Epoxides are versatile intermediates that readily undergo ring-opening reactions with various nucleophiles, providing another avenue for diversification.[11][12][13][14][15][16][17]

This guide will primarily focus on the cyclic sulfate pathway, providing detailed protocols for each step. The principles outlined can be adapted for the diepoxide route, offering flexibility in synthetic design.

Part 1: Synthesis of the Key Intermediate: The Cyclic Sulfate

The conversion of the starting diol to its cyclic sulfate is a two-step process. This intermediate is the cornerstone for the subsequent derivatization reactions.

Step 1.1: Formation of the Cyclic Sulfite

The initial step involves the reaction of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol with thionyl chloride in the presence of a base to form the corresponding cyclic sulfite. This reaction is typically high-yielding and proceeds under mild conditions.[10][18]

Protocol 1: Synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diyl sulfite

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

  • Thionyl chloride (SOCl₂)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (2.2 eq) to the stirred solution.

  • To this mixture, add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Expected Outcome: The reaction should yield the cyclic sulfite as a mixture of diastereomers, which will converge to a single product in the subsequent oxidation step.

Step 1.2: Oxidation to the Cyclic Sulfate

The cyclic sulfite is then oxidized to the highly reactive cyclic sulfate. A common and efficient method for this transformation is the ruthenium-catalyzed oxidation using sodium periodate as the terminal oxidant.[19][20]

Protocol 2: Synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diyl sulfate

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diyl sulfite (from Protocol 1)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Water

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude cyclic sulfite (1.0 eq) in a solvent mixture of acetonitrile, carbon tetrachloride (or dichloromethane), and water (e.g., 2:2:3 v/v/v).

  • To this biphasic mixture, add sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq).

  • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is often accompanied by a color change from dark brown/black to green. Monitor the reaction by TLC until the starting sulfite is consumed.

  • Upon completion, quench the reaction by adding a small amount of isopropanol to consume any excess oxidant.

  • Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth to remove the ruthenium salts.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude cyclic sulfate by flash column chromatography on silica gel to obtain the pure product.

Expected Outcome: A high yield of the pure cyclic sulfate, which is a stable, crystalline solid.

Part 2: Nucleophilic Ring-Opening of the Cyclic Sulfate

The cyclic sulfate is a potent electrophile, and its ring-opening with various nucleophiles is the key step for introducing diversity. The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of attack. The regioselectivity of the attack can be influenced by steric and electronic factors of the substrate and the nucleophile.[8][21]

General Protocol 3: Nucleophilic Ring-Opening of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diyl sulfate

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diyl sulfate (from Protocol 2)

  • Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide, etc.) (1.1 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the cyclic sulfate (1.0 eq) in the chosen anhydrous solvent.

  • Add the nucleophile in one portion or as a solution in the same solvent.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfate monoester by flash column chromatography.

  • The sulfate group can then be hydrolyzed under acidic conditions (e.g., aqueous H₂SO₄) to afford the final di-functionalized product.

Table 1: Representative Nucleophiles and Potential Products

NucleophileReagentExpected Product after Ring-Opening and HydrolysisPotential Application
AzideNaN₃Azido-alcoholPrecursor to amino-alcohols, triazoles
CyanideNaCN or KCNCyano-alcoholPrecursor to carboxylic acids, amines
ThiolateR-SNaThioether-alcoholSynthesis of sulfur-containing compounds
AlkoxideR-ONaEther-alcoholModification of solubility and polarity
HalideLiBr, LiClHalo-alcoholFurther functionalization
OrganocuprateR₂CuLiAlkylated alcoholC-C bond formation

Visualization of the Synthetic Pathway

The following diagram illustrates the core synthetic route from the starting dichlorodiol to a derivatized product via the cyclic sulfate intermediate.

Synthesis_Pathway Start rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Sulfite Cyclic Sulfite Start->Sulfite SOCl₂, Base Sulfate Cyclic Sulfate Sulfite->Sulfate RuCl₃, NaIO₄ Product Derivatized Product (e.g., Azido-alcohol) Sulfate->Product Nu⁻, then H₃O⁺

Caption: Synthetic pathway from the starting diol to a functionalized derivative.

Alternative Pathway: Diepoxide Formation

As an alternative to the cyclic sulfate route, the dichlorodiol can be converted to a diepoxide. This is typically achieved by treatment with a strong base, such as sodium hydroxide or potassium hydroxide, which promotes intramolecular SN2 reactions to form the epoxide rings.

Diepoxide_Pathway Start rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Diepoxide Diepoxide Intermediate Start->Diepoxide Strong Base (e.g., NaOH) Product Di-functionalized Product Diepoxide->Product 2 eq. Nu⁻, then H₃O⁺

Caption: Alternative synthetic route via a diepoxide intermediate.

The resulting diepoxide is a versatile intermediate that can undergo ring-opening with a variety of nucleophiles to introduce two new functional groups.[1][22]

Applications in Drug Discovery and Beyond

The erythritol derivatives synthesized through these methods have a wide range of potential applications:

  • Chiral Ligands: The di-functionalized products can serve as precursors to chiral ligands for asymmetric catalysis.[4][5][7]

  • Pharmaceutical Intermediates: The introduction of nitrogen- and sulfur-containing functional groups is particularly relevant for the synthesis of biologically active molecules. The conversion of diols to amino alcohols is a key transformation in this area.[23][24][25][26][27]

  • Building Blocks for Complex Molecules: The stereochemically defined backbone of these derivatives makes them ideal building blocks for the total synthesis of natural products and other complex organic molecules.

  • Materials Science: The tailored functional groups can be used to develop new polymers and materials with specific properties.

Conclusion and Future Outlook

This guide provides a robust and versatile platform for the synthesis of a wide array of novel erythritol derivatives from rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. The activation of the diol through cyclic sulfate or diepoxide intermediates opens the door to a multitude of functionalization possibilities. The detailed protocols and strategic insights presented herein are intended to empower researchers to explore new chemical space and develop innovative solutions in drug discovery, catalysis, and materials science. The continued exploration of new nucleophiles and the development of one-pot procedures will further enhance the efficiency and applicability of these synthetic routes.

References

  • Avenoza, A., Busto, J. H., Corzana, F., Garcı́a, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(14), 5437–5445. [Link]

  • Tewson, T. J. (1986). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry, 51(18), 3507–3510. [Link]

  • Gyoung, Y. S., & Jeon, W. S. (1994). Nuclephilic Substitution Reactions of Cyclic Sulfites. Bulletin of the Korean Chemical Society, 15(4), 281-284.
  • Kim, B. M., & Sharpless, K. B. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(20), 4129–4132. [Link]

  • Byun, H. S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051-7091.
  • Wu, J., & Jacobsen, E. N. (2011). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 2(1), 125-128. [Link]

  • van der Toorn, J. A., et al. (2008). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. European Journal of Organic Chemistry, 2008(29), 4933-4940.
  • Gao, Y., & Sharpless, K. B. (1994). U.S. Patent No. 5,321,143. Washington, DC: U.S.
  • Denard, C. A., et al. (2015). Engineered enzymatic cascade converts diols to amino alcohols.
  • Denard, C. A., et al. (2015). Engineered enzymatic cascade converts diols to amino alcohols. Green Chemistry, 17(6), 3334-3342.
  • Sizemore, N., & Rychnovsky, S. D. (2000). Preparation of (R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses, 77, 1.
  • Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512.
  • Kiessling, L. L., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(25), 4129-4132.
  • Ashenhurst, J. (2023). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
  • Özkal, E., & Aydin, A. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 28(14), 5489.
  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. ARKIVOC, 2002(11), 293-311.
  • Zeynizadeh, B., & Rahmani, S. (2015). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. Current Organic Synthesis, 12(1), 23-56.
  • Cuesta, S. M., et al. (2015). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 17(24), 6098–6101.
  • Nishitani, K. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. HETEROCYCLES, 74, 191-198.
  • Machinaga, N., & Kibayashi, C. (1993). (S,S)-1,2,3,4-Diepoxybutane. Organic Syntheses, 71, 47.
  • Givaudan S. A. (1989).
  • Zhang, X., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Synthesis, 50(15), 2841-2853.
  • Inoue, M., Motomatsu, S., & Nakada, M. (2003). Highly Diastereoselective Preparation of Cyclic Sulfates from Allyl and Homoallyl Alcohols via One-Pot Halocyclosulfations. Chemistry Letters, 32(6), 552-553.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic sulfides. Retrieved from [Link]

  • Tsimrik, F., & Gotor-Fernández, V. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia, 1(1), 1-19.
  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

  • Tsimrik, F., & Gotor-Fernández, V. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4438.
  • Li, C., et al. (2019). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 21(6), 1845-1849.
  • BenchChem. (2025).

Sources

Application

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol as a precursor for diepoxides

Application Note: Synthesis of meso-1,2:3,4-Diepoxybutane from rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Executive Summary meso-1,2:3,4-Diepoxybutane (also known as erythritol anhydride or meso-butadiene diepoxide) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of meso-1,2:3,4-Diepoxybutane from rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Executive Summary

meso-1,2:3,4-Diepoxybutane (also known as erythritol anhydride or meso-butadiene diepoxide) is a highly reactive, bifunctional epoxide. In advanced materials science and biochemistry, it serves as a critical crosslinking agent for polymers, textiles, and DNA-protein complexes, as well as a foundational building block for synthesizing erythritol derivatives[1][2]. This application note provides an in-depth, self-validating protocol for the stereospecific synthesis of meso-1,2:3,4-diepoxybutane, utilizing rel-(2R,3S)-1,4-dichlorobutane-2,3-diol (commonly referred to as meso-1,4-dichloro-2,3-butanediol) as the chiral precursor[3].

Mechanistic Rationale and Stereochemical Control (E-E-A-T)

The transformation of 1,4-dichloro-2,3-butanediol into 1,2:3,4-diepoxybutane is driven by a base-induced double intramolecular Williamson ether synthesis[1]. Understanding the causality of this mechanism is essential for predicting and controlling the stereochemical outcome.

  • Precursor Causality: To synthesize the meso-diepoxide—an achiral diastereomer possessing an internal plane of symmetry—the starting material must be the meso-diol.

  • Reaction Dynamics: The introduction of a strong aqueous base (e.g., NaOH) deprotonates the hydroxyl groups at the C2 and C3 positions. The resulting bis-alkoxide intermediate is highly nucleophilic and undergoes two sequential intramolecular S_N2 displacements. The oxygen nucleophiles attack the adjacent primary carbons (C1 and C4), effectively displacing the chloride leaving groups[1].

  • Stereochemical Fidelity: Because the nucleophilic attack occurs exclusively at the achiral C1 and C4 positions, the carbon-oxygen bonds at the C2 and C3 stereocenters are never broken. Consequently, the relative (2R,3S) configuration is perfectly retained throughout the cyclization, ensuring absolute stereochemical fidelity and yielding exclusively meso-1,2:3,4-diepoxybutane[1].

Mechanism A rel-(2R,3S)-1,4-Dichloro- butane-2,3-diol (meso-Diol) B Deprotonation (NaOH / H2O) A->B + 2 OH⁻ C Bis-alkoxide Intermediate B->C - 2 H₂O D Intramolecular SN2 (Double Cyclization) C->D E meso-1,2:3,4- Diepoxybutane D->E - 2 Cl⁻

Caption: Mechanistic pathway of double intramolecular Williamson ether synthesis.

Physicochemical Properties

The following table summarizes the key quantitative data for the precursor and the target product to aid in analytical verification[4][5][6].

PropertyPrecursorTarget Product
Chemical Name rel-(2R,3S)-1,4-Dichlorobutane-2,3-diolmeso-1,2:3,4-Diepoxybutane
CAS Number 7268-35-1564-00-1
Molecular Formula C₄H₈Cl₂O₂C₄H₆O₂
Molecular Weight 159.01 g/mol 86.09 g/mol
Physical State SolidColorless to light yellow liquid
Boiling Point N/A138 °C (at 760 mmHg)
Density N/A1.1157 g/cm³ (at 20 °C)

Experimental Protocol: Self-Validating Synthesis System

This protocol utilizes a biphasic reaction system with built-in analytical checkpoints to ensure the reaction is self-validating and protected from side reactions.

Reagents & Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.0 eq)

  • Sodium Hydroxide (NaOH), 40% w/w aqueous solution (2.5 eq)

  • Diethyl ether (Et₂O) (Reaction solvent and extraction medium)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution and System Setup:

    • Action: Dissolve 1.0 equivalent of rel-(2R,3S)-1,4-dichlorobutane-2,3-diol in a 1:1 mixture of distilled water and diethyl ether within a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Causality: Establishing a biphasic system is critical. As the diepoxide forms, it immediately partitions into the organic (ether) layer. This physical separation prevents the highly strained, reactive epoxide rings from undergoing base-catalyzed hydrolysis back to erythritol[7].

  • Base Addition (Temperature Controlled):

    • Action: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Begin dropwise addition of 40% aqueous NaOH over 30–45 minutes.

    • Causality: The S_N2 cyclization and concurrent acid-base neutralization are highly exothermic. Strict temperature control prevents thermal degradation of the product and suppresses intermolecular oligomerization.

    • In-Process Validation: Monitor the internal temperature continuously via a thermocouple. The temperature must not exceed 10 °C during the addition phase.

  • Cyclization and Maturation:

    • Action: Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

    • In-Process Validation: Periodically halt stirring to allow phase separation. Sample the organic layer and perform Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm the complete consumption of the diol precursor and the formation of the diepoxide.

  • Phase Separation and Extraction:

    • Action: Transfer the mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous layer with two additional volumes of diethyl ether.

    • Causality: Multiple extractions maximize the recovery of the diepoxide, which exhibits moderate hydrophilicity and partial solubility in water[4].

  • Drying and Purification:

    • Action: Dry the combined organic extracts over anhydrous Na₂SO₄. Filter and carefully concentrate the solvent under reduced pressure. Purify the crude product via fractional distillation under vacuum (e.g., 58 °C at 25 mmHg)[8].

    • In-Process Validation: Verify the structure and purity of the isolated colorless liquid using GC-MS. The expected mass-to-charge ratio (m/z) for the molecular ion (C₄H₆O₂) is 86.09[5].

Workflow Step1 1. Dissolution Diol in Et₂O/H₂O Biphasic System Step2 2. Base Addition Dropwise 40% NaOH at 0–5 °C Step1->Step2 Step3 3. Cyclization Vigorous Stirring at RT (2–4 h) Step2->Step3 Step4 4. Phase Separation Extraction of Aqueous Layer with Et₂O Step3->Step4 Step5 5. Purification Fractional Distillation under Vacuum Step4->Step5

Caption: Experimental workflow for the synthesis and isolation of meso-diepoxybutane.

Safety, Toxicity, and Handling

  • Hazard Profile: meso-1,2:3,4-Diepoxybutane is a potent bis-alkylating agent. It is highly flammable, acutely toxic upon inhalation or skin contact, and is classified as a known/possible human carcinogen[2][4][9].

  • Handling: All operations must be conducted in a certified chemical fume hood. Operators must wear double nitrile gloves, a chemically resistant lab coat, and chemical splash goggles[8].

  • Waste Disposal: Unreacted diepoxide and contaminated aqueous layers must be quenched with a 1M aqueous solution of sodium hydroxide or sodium thiosulfate to safely open the epoxide rings prior to disposal.

Sources

Method

Application Notes and Protocols for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol in Asymmetric Organic Synthesis

Introduction: Unlocking the Potential of a C2-Symmetric Building Block In the landscape of asymmetric organic synthesis, the quest for efficient, reliable, and versatile chiral building blocks is perpetual. The C2-symmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a C2-Symmetric Building Block

In the landscape of asymmetric organic synthesis, the quest for efficient, reliable, and versatile chiral building blocks is perpetual. The C2-symmetric diol, rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, presents itself as a compelling yet underutilized meso compound. Its symmetrical nature, coupled with the presence of two stereogenic centers and reactive chloro-functionalized termini, offers a unique platform for the generation of valuable chiral synthons. This guide provides an in-depth exploration of the potential applications and detailed protocols for leveraging this compound in the synthesis of high-value chiral molecules, targeting researchers, scientists, and professionals in drug development.

While direct, peer-reviewed applications of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol are not extensively documented, its structural analogy to more widely studied meso-diols and dihalides allows for the formulation of scientifically sound and mechanistically driven synthetic strategies. The primary approach to harnessing its latent chirality lies in the principle of desymmetrization .

Core Concept: Asymmetric Desymmetrization

Desymmetrization of a meso compound, such as rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, is a powerful strategy in asymmetric synthesis. It involves the selective reaction of one of two enantiotopic functional groups with a chiral reagent or catalyst, thereby breaking the plane of symmetry and generating a chiral molecule. This approach is highly efficient as it can, in a single step, generate a complex chiral molecule from an achiral starting material.

For rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, desymmetrization can be envisioned through several pathways, including:

  • Enantioselective acylation or silylation of one of the two hydroxyl groups.

  • Enantioselective conversion of the diol to a chiral epoxide , followed by nucleophilic opening.

  • Enzymatic transformations that selectively modify one half of the molecule.

The resulting chiral, non-racemic products can then serve as versatile intermediates in the synthesis of a wide array of complex molecules.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties, along with the safe handling procedures for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, is paramount for its successful application in a laboratory setting.

PropertyValueReference
Molecular Formula C₄H₈Cl₂O₂[1][2]
Molecular Weight 159.01 g/mol [1][2]
Appearance Solid[3]
Storage Temperature Ambient[3]

Safety and Handling:

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol and its derivatives should be handled with care in a well-ventilated fume hood.[4][5][6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[4][7] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Application in the Synthesis of Chiral Ligands: A Plausible Pathway

The structural similarity of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol to its dibromo analog, (2S,3S)-1,4-dibromobutane-2,3-diol, a known precursor to the highly effective C₂-symmetric diphosphine ligand (S,S)-Chiraphos, strongly suggests its potential in the synthesis of novel chiral ligands.[9] Chiral diene ligands, for instance, have gained prominence in asymmetric catalysis for their high efficiency in various transformations.[10]

A hypothetical, yet mechanistically sound, pathway for the conversion of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol into a chiral diphosphine ligand is outlined below. This protocol is based on established methodologies for the synthesis of similar phosphine ligands.

Protocol 1: Hypothetical Synthesis of a Chiral Diphosphine Ligand

Objective: To synthesize a chiral diphosphine ligand from rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol via a desymmetrization and functionalization sequence.

Workflow Diagram:

G cluster_0 Desymmetrization & Activation cluster_1 Epoxidation cluster_2 Diphosphine Synthesis start rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol step1 Enantioselective Monotosylation start->step1 Chiral Catalyst, TsCl, Base intermediate1 Chiral Monotosylate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 Base intermediate2 Chiral Epoxide step2->intermediate2 step3 Nucleophilic Opening & Phosphination intermediate2->step3 LiPPh₂ final_product Chiral Diphosphine Ligand step3->final_product

A conceptual workflow for chiral diphosphine ligand synthesis.

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

  • Chiral catalyst (e.g., a chiral DMAP derivative or a chiral phosphine catalyst)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Enantioselective Monotosylation (Desymmetrization)

  • In a flame-dried, argon-purged round-bottom flask, dissolve rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.0 eq) and the chiral catalyst (0.1 eq) in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add triethylamine (1.1 eq) followed by a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral monotosylate.

Part B: Epoxidation

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the chiral monotosylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude chiral epoxide.

Part C: Diphosphine Synthesis

  • Dissolve the crude chiral epoxide in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of lithium diphenylphosphide (2.2 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography under an inert atmosphere to obtain the chiral diphosphine ligand.

Application as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[11] rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, after desymmetrization, can be converted into a chiral auxiliary for use in various asymmetric transformations. A key intermediate for such applications would be a mono-protected chiral diol.

Protocol 2: Desymmetrization via Enzymatic Acylation and Conversion to a Chiral Building Block

Objective: To prepare a chiral, mono-acylated 1,4-dichlorobutane-2,3-diol via enzymatic desymmetrization, a versatile chiral building block.

Workflow Diagram:

G start rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol step1 Enzymatic Monoacylation start->step1 Lipase, Vinyl Acetate intermediate1 Chiral Monoacetate step1->intermediate1 step2 Protection of Free Hydroxyl intermediate1->step2 Protecting Group (e.g., TBDMSCl) final_product Protected Chiral Building Block step2->final_product

A workflow for the preparation of a chiral building block.

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

  • Immobilized Lipase (e.g., Lipase from Candida antarctica, Novozym 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Celite

  • Silica gel for column chromatography

Procedure:

Part A: Enzymatic Desymmetrization

  • To a solution of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).

  • Add the immobilized lipase (e.g., 50% by weight of the diol).

  • Stir the suspension at room temperature and monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon reaching approximately 50% conversion (to maximize the enantiomeric excess of the product and remaining starting material), filter the enzyme through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude mixture by silica gel column chromatography to separate the chiral monoacetate from the unreacted diol.

Part B: Protection of the Remaining Hydroxyl Group

  • Dissolve the purified chiral monoacetate (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the protected chiral building block.

This protected chiral diol can then be used in a variety of subsequent transformations where the stereocenter directs the outcome of further reactions.

Conclusion

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, while not yet a mainstream chiral building block, holds significant untapped potential for asymmetric synthesis. Through the strategic application of desymmetrization techniques, this readily accessible meso compound can be transformed into a variety of valuable chiral intermediates. The protocols outlined in this guide, based on well-established chemical principles and analogies to related compounds, provide a solid foundation for researchers to explore the utility of this promising C2-symmetric molecule in the development of novel chiral ligands, auxiliaries, and ultimately, in the synthesis of complex, stereochemically defined target molecules. Further research into the specific applications of this compound is warranted and is expected to expand the toolbox of synthetic chemists.

References

  • BenchChem. (2025). Application Notes: (2s,3s)-1,4-Dibromobutane-2,3-diol in Asymmetric Synthesis. BenchChem.
  • PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-1,4-dichlorobutane-2,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hayashi, T., & Shintani, R. (2006). The concise synthesis of chiral tfb ligands and their application to rhodium-catalyzed asymmetric. CORE. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Maity, S., & Ghosh, S. (2006). An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing metathesis (RCM). Journal of Chemical Sciences, 118(1), 87-94.

Sources

Application

Application Notes and Protocols for the Amination of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of synthetic strategies for the amination of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the amination of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a versatile chiral building block. The primary focus is on two main synthetic pathways: the direct nucleophilic substitution of the chloride leaving groups and a more common two-step approach involving the formation of a diepoxide intermediate followed by nucleophilic ring-opening. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of these methodologies to aid researchers in selecting the most suitable approach for their synthetic goals. The content is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Vicinal amino alcohols are crucial structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals.[1] The stereoselective synthesis of these compounds is of paramount importance in drug discovery and development. rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, with its defined stereochemistry, presents an excellent starting material for the synthesis of chiral 1,4-diamino-2,3-butanediols. These products are valuable as chiral ligands, synthons for complex natural products, and as components of novel therapeutic agents.

This guide explores the two principal strategies for the amination of this dichlorodiol, providing a detailed examination of the chemical principles and practical considerations for each route.

Synthetic Strategies: A Comparative Overview

Two primary pathways can be envisioned for the conversion of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol to its corresponding diamino derivatives:

  • Direct Nucleophilic Amination: This approach involves the direct displacement of the primary chloride atoms by an amine nucleophile. This is a one-step process but can be challenging due to the potential for side reactions and the need for harsh reaction conditions.

  • Epoxide-Mediated Amination: A two-step sequence where the dichlorodiol is first converted to the corresponding diepoxide, which is then opened by an amine nucleophile. This is often the preferred method due to its milder conditions and high stereospecificity.

The choice between these two routes will depend on the desired final product, the nature of the amine nucleophile, and the available laboratory resources.

Pathway 1: Direct Nucleophilic Amination

Mechanistic Considerations

The direct amination of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a nucleophilic substitution reaction.[2] Given that the chlorine atoms are on primary carbons, the reaction is expected to proceed via an SN2 mechanism. This implies a backside attack by the amine nucleophile, resulting in an inversion of configuration at the carbon center. However, since the substitution is occurring at the C1 and C4 positions, which are not stereocenters, the stereochemistry of the C2 and C3 diol is retained.

A significant challenge in this approach, particularly when using ammonia or primary amines, is the potential for multiple alkylations. The initially formed primary or secondary amine can act as a nucleophile itself, leading to the formation of over-alkylated byproducts. To favor the formation of the primary diamine, a large excess of the aminating agent is often required.[3]

Proposed Experimental Protocol: Direct Amination with a Primary Amine

This protocol is a generalized procedure based on nucleophilic substitution reactions of alkyl halides with amines and should be optimized for specific substrates.

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

  • Primary Amine (e.g., Benzylamine) (a large excess, e.g., 10-20 equivalents)

  • Sodium Iodide (catalytic amount)

  • Potassium Carbonate (or another suitable base, 2.2 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.0 eq) in anhydrous acetonitrile, add the primary amine (10-20 eq), potassium carbonate (2.2 eq), and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-bis(alkylamino)-2,3-butanediol.

Pathway 2: Epoxide-Mediated Amination

This is a two-step process that generally offers better control and higher yields of the desired diamino diol.

Step 1: Synthesis of rel-(2R,3S)-1,2:3,4-Diepoxybutane

The dichlorodiol is first converted to the corresponding diepoxide. This is typically achieved by treating the diol with a base, which facilitates an intramolecular Williamson ether synthesis.

dot

Caption: Synthesis of the Diepoxide Intermediate. **

Protocol for the Synthesis of (S,S)-1,2,3,4-Diepoxybutane (as an example for a specific enantiomer)

This protocol is adapted from a reliable procedure in Organic Syntheses for a related starting material and can be applied to the synthesis of the rel-(2R,3S) diepoxide from the corresponding dichlorodiol or dimesylate.[4]

Materials:

  • L-Threitol 1,4-bismethanesulfonate (can be prepared from L-threitol)

  • Potassium Hydroxide (KOH)

  • Diethyl ether

  • Water

  • Methylene chloride

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask, suspend L-threitol 1,4-bismethanesulfonate (1.0 eq) in diethyl ether.

  • Add a solution of potassium hydroxide (2.3 eq) in water dropwise to the vigorously stirred suspension.

  • Stir the mixture at room temperature for approximately 45 minutes.

  • Separate the ether layer. Extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The crude diepoxybutane can be purified by fractional distillation.

Step 2: Amination of rel-(2R,3S)-1,2:3,4-Diepoxybutane

The diepoxide is a highly reactive intermediate due to the strain of the three-membered rings. It readily undergoes ring-opening with a variety of nucleophiles, including amines. The reaction is typically highly regioselective, with the nucleophile attacking the less substituted carbon of the epoxide. This is an SN2-type reaction, which proceeds with an inversion of configuration at the site of attack.

dot

Caption: Amination of the Diepoxide Intermediate. **

Protocol for the Amination of Diepoxybutane with Ammonia

This protocol provides a general method for the synthesis of the parent 1,4-diamino-2,3-butanediol.

Materials:

  • rel-(2R,3S)-1,2:3,4-Diepoxybutane

  • Aqueous Ammonia (concentrated solution)

  • Ethanol

  • Pressure vessel (if heating is required)

Procedure:

  • In a suitable pressure vessel, dissolve rel-(2R,3S)-1,2:3,4-Diepoxybutane (1.0 eq) in ethanol.

  • Add a large excess of concentrated aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized (e.g., 60-100°C for several hours to overnight). Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Data Presentation

Predicted Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )
rel-(2R,3S)-1,4-Dichlorobutane-2,3-diolC₄H₈Cl₂O₂159.01
rel-(2R,3S)-1,2:3,4-DiepoxybutaneC₄H₆O₂86.09
rel-(2R,3S)-1,4-Diaminobutane-2,3-diolC₄H₁₂N₂O₂120.15[5]
Characterization Data (Predicted)
  • ¹H NMR of rel-(2R,3S)-1,4-Diaminobutane-2,3-diol (in D₂O): The spectrum is expected to show signals for the CH(OH) protons and the CH₂(NH₂) protons. The chemical shifts and coupling patterns will be dependent on the pH and any proton exchange.

  • ¹³C NMR of rel-(2R,3S)-1,4-Diaminobutane-2,3-diol (in D₂O): Two distinct signals are expected: one for the two equivalent CH(OH) carbons and one for the two equivalent CH₂(NH₂) carbons.

  • Mass Spectrometry (GC-MS of a derivatized sample or ESI-MS): For the diamino diol, the protonated molecular ion [M+H]⁺ would be expected at m/z 121.10.[6]

Experimental Workflow Visualization

dot

Experimental_Workflow cluster_direct Direct Amination cluster_epoxide Epoxide-Mediated Amination Dichlorodiol_direct rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Amination_direct Direct Amination (Amine, Base) Dichlorodiol_direct->Amination_direct Purification_direct Purification (Chromatography) Amination_direct->Purification_direct Product_direct 1,4-Diamino-2,3-butanediol Purification_direct->Product_direct Dichlorodiol_epoxide rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Epoxidation Epoxidation (Base) Dichlorodiol_epoxide->Epoxidation Diepoxide Diepoxybutane Intermediate Epoxidation->Diepoxide Amination_epoxide Amination (Amine) Diepoxide->Amination_epoxide Purification_epoxide Purification (Recrystallization) Amination_epoxide->Purification_epoxide Product_epoxide 1,4-Diamino-2,3-butanediol Purification_epoxide->Product_epoxide

Caption: Comparative Experimental Workflow. **

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical principles and, where possible, adapted from highly reputable sources such as Organic Syntheses. For any specific application, it is crucial to perform small-scale pilot reactions to optimize conditions. The progress of the reactions should be meticulously monitored using appropriate analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products must be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if applicable, comparison to literature data or an authentic sample.

Safety and Handling

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol: Handle with care, avoiding skin and eye contact. Use in a well-ventilated fume hood.

  • Diepoxybutane: This is a highly reactive and potentially hazardous compound. It is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).[7][8]

  • Amines: Many amines are corrosive and have strong odors. Handle in a fume hood and avoid inhalation of vapors.

  • Bases: Strong bases like KOH and NaOH are corrosive. Avoid contact with skin and eyes.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[2][4][7]

Conclusion

The amination of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol provides a valuable route to chiral 1,4-diamino-2,3-butanediols. The epoxide-mediated pathway is generally the more reliable and higher-yielding approach, offering excellent stereochemical control. The direct amination route, while more atom-economical in principle, presents challenges in controlling selectivity and may require more extensive optimization. The choice of method will ultimately be guided by the specific requirements of the research project. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and application of these important chiral molecules.

References

  • SciSpace. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Organic Syntheses. (1999). SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. Retrieved from [Link]

  • Save My Exams. (2024). Nucleophilic Substitution. Retrieved from [Link]

  • Park, S., et al. (2005). Interstrand and intrastrand DNA-DNA cross-linking by 1,2,3,4-diepoxybutane: role of stereochemistry. Journal of the American Chemical Society, 127(41), 14355-14365. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-protein cross-linking by 1,2,3,4-diepoxybutane. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diaminobutane-2,3-diol. Retrieved from [Link]

  • MDPI. (2024). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Organic Syntheses. (2014). Indium-Catalyzed Heteroaryl-Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution: Preparation of 2-Methyl-3-(thien-2-yl)-1H-indole. Retrieved from [Link]

  • Google Patents. (n.d.). CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives.
  • National Center for Biotechnology Information. (n.d.). DNA-protein cross-linking by 1,2,3,4-diepoxybutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Beilstein Journals. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • JEOL. (n.d.). 材料・化学アプリケーションノートブック AccuTOF GCシリーズ. Retrieved from [Link]

  • Beilstein Journals. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • Nagoya University. (n.d.). Publications | 機能有機化学研究室(山口研究室) | 名古屋大学大学院理学研究科. Retrieved from [Link]

  • The Pharmaceutical Society of Japan. (2023). Chem. Pharm. Bull. Vol. 71 No. 7. Retrieved from [Link]

  • Kinbara Lab. (n.d.). 原著論文. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

Sources

Method

Application Note: Laboratory-Scale Synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Abstract This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a valuable meso-diol intermediate in organic synthesis. The des...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a valuable meso-diol intermediate in organic synthesis. The described methodology centers on the highly reliable and stereospecific syn-dihydroxylation of (E)-1,4-dichloro-2-butene using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. This document offers in-depth explanations of the reaction mechanism, critical safety protocols for handling osmium tetroxide, a step-by-step experimental procedure, and methods for purification and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Synthetic Strategy

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, also known as meso-1,4-dichloro-2,3-butanediol, is a functionalized C4 building block possessing two stereocenters in a meso configuration (2R, 3S).[1][2][3] This unique stereochemical arrangement makes it a useful precursor for the synthesis of complex molecules with defined stereochemistry, including ligands and pharmacologically active compounds.

The most direct and stereocontrolled route to this meso-diol is the syn-dihydroxylation of the corresponding (E)-alkene, (E)-1,4-dichloro-2-butene. Dihydroxylation of alkenes can proceed through either syn or anti pathways depending on the reagents used.[4][5] For the desired syn-addition of two hydroxyl groups across the double bond, osmium tetroxide (OsO₄) is the reagent of choice due to its exceptional reliability and stereospecificity.[6][7]

The core of our synthetic strategy is the Upjohn dihydroxylation, which employs a catalytic quantity of highly toxic and expensive OsO₄.[8] A stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), is used to continuously reoxidize the reduced osmium species (Os(VI)) back to its active Os(VIII) state, allowing the catalytic cycle to proceed.[9][10] This approach minimizes waste and exposure to the hazardous heavy metal catalyst.

Reaction Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[6][10][11] The OsO₄ molecule adds across the face of the alkene double bond to form a cyclic osmate ester intermediate. This concerted step is what defines the syn-stereochemistry, as both oxygen atoms are delivered to the same side of the double bond. Subsequent hydrolysis of the osmate ester cleaves the Os-O bonds to release the syn-diol product and the reduced osmium species, which is then reoxidized by NMO.

Critical Safety Protocols: Handling Osmium Tetroxide

WARNING: Osmium tetroxide is extremely toxic, volatile, and a powerful oxidizing agent. It can cause severe damage to the eyes, skin, and respiratory tract upon contact or inhalation, with symptoms often delayed.[12][13] Strict adherence to the following safety protocols is mandatory.

  • Engineering Controls : All manipulations involving OsO₄ (solid or solution) must be performed inside a certified chemical fume hood.[12][14][15] The work area should be clearly marked with warning signs indicating the use of osmium tetroxide.[15][16]

  • Personal Protective Equipment (PPE) : A minimum of the following must be worn:

    • Chemical splash goggles (standard safety glasses are insufficient).[12][16]

    • A fully buttoned laboratory coat.

    • Two pairs of disposable nitrile gloves ("double-gloving").[12][14][16] Gloves must be changed frequently and immediately upon suspected contamination.

  • Handling : Whenever possible, purchase and use OsO₄ as a pre-made solution to avoid handling the volatile solid.[13][14] All transfers should be done volumetrically. Store OsO₄ solutions in tightly sealed glass containers within unbreakable, sealed secondary containment.[14][15][16]

  • Decontamination and Waste Disposal : All glassware and equipment that comes into contact with OsO₄ must be decontaminated before removal from the fume hood by rinsing with corn oil (which turns black upon reaction) or an aqueous solution of sodium sulfite/bisulfite.[13][14][15] All contaminated materials, including pipette tips, gloves, and rinse solutions, must be disposed of as hazardous waste.[13][14]

Experimental Protocol

This protocol details the synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol from (E)-1,4-dichloro-2-butene on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(E)-1,4-dichloro-2-buteneC₄H₆Cl₂125.0010.01.25 g1.0
N-Methylmorpholine N-oxide (NMO)C₅H₁₁NO₂117.1512.01.41 g1.2
Osmium Tetroxide (OsO₄) SolutionOsO₄254.230.11.0 mL (2.5% w/w)0.01
AcetoneC₃H₆O58.08-40 mL-
Water (Deionized)H₂O18.02-4 mL-
Saturated aq. Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04-~15 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~100 mL-
Brine (Saturated aq. NaCl)NaCl58.44-~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~5 g-
Step-by-Step Synthesis Procedure
  • Reaction Setup : In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition : To the flask, add (E)-1,4-dichloro-2-butene (1.25 g, 10.0 mmol) and a solvent mixture of acetone (40 mL) and water (4 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Co-oxidant Addition : Add N-methylmorpholine N-oxide (NMO) (1.41 g, 12.0 mmol) to the stirring solution.

  • Catalyst Addition : Carefully add the osmium tetroxide solution (1.0 mL of a 2.5% w/w solution in tert-butanol, 0.1 mmol) dropwise to the reaction mixture. The solution will typically turn dark brown or black.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alkene spot.

  • Quenching the Reaction : After the reaction is complete, quench it by slowly adding saturated aqueous sodium sulfite solution (~15 mL) while stirring vigorously. Continue stirring for 30-45 minutes until the dark color of the mixture fades, indicating the reduction of the osmate ester.

  • Solvent Removal : Remove the majority of the acetone from the mixture using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing : Combine the organic extracts and wash them with brine (1 x 30 mL) to remove residual water-soluble components.[17]

  • Drying and Filtration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to afford pure rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol as a white crystalline solid.[1][18]

Expected Results
  • Yield : 75-85%

  • Appearance : White to off-white crystalline solid.[1]

  • Melting Point : 77°C.[18]

  • Characterization : The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualized Workflows and Stereochemistry

General Synthesis Workflow

The overall experimental process can be summarized in the following flowchart:

G A 1. Reagent Preparation (Alkene, NMO, Solvents in Flask) B 2. Catalysis (Add OsO4 Solution) A->B C 3. Reaction (Stir 12-18h at RT) B->C D 4. Quenching (Add aq. Na2SO3) C->D E 5. Workup (Solvent Removal, Extraction, Washing) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, MP, IR) F->G H Final Product rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol G->H

Caption: High-level workflow for the synthesis of the target diol.

Stereochemical Pathway

The stereospecificity of the reaction is paramount. The syn-addition of the hydroxyl groups to the (E)-alkene directly yields the desired meso-diol.

G cluster_start (E)-1,4-dichloro-2-butene cluster_product rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (meso) Start Reagents 1. OsO4 (cat.), NMO 2. Na2SO3 / H2O Start->Reagents Product Reagents->Product syn-Dihydroxylation

Caption: Stereochemical course of the syn-dihydroxylation reaction.

Troubleshooting and Expert Insights

  • Low Yield : If the yield is significantly lower than expected, ensure the NMO is anhydrous and of high quality, as water can interfere with the catalytic cycle. Additionally, confirm the purity of the starting alkene, as impurities can inhibit the catalyst.

  • Incomplete Reaction : If TLC analysis shows significant starting material remaining after 18 hours, a small additional portion of the OsO₄ catalyst can be added. However, ensure the NMO is not the limiting reagent. The reaction is sometimes slower for electron-deficient alkenes.

  • Purification Issues : The product diol is quite polar. If it is difficult to extract from the aqueous phase, increase the number of extractions with ethyl acetate or use a more polar solvent like a mixture of chloroform and isopropanol. For recrystallization, ensure slow cooling to obtain well-formed crystals.

  • Alternative Co-oxidants : While NMO is effective, potassium ferricyanide (K₃[Fe(CN)₆]) in a buffered aqueous/organic solvent system is also commonly used, particularly in the context of Sharpless Asymmetric Dihydroxylation.[9][10][11] However, for this achiral transformation, the Upjohn conditions described are robust and straightforward.

References

  • Dihydroxylation of Alkenes . (2020). Chemistry LibreTexts. [Link]

  • Osmium Tetroxide . Yale Environmental Health & Safety. [Link]

  • Osmium Tetroxide . Dartmouth College Environmental Health and Safety. [Link]

  • Dihydroxylation of Alkenes . (2022). Chemistry LibreTexts. [Link]

  • Osmium Tetroxide Procedures . Connecticut College. [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes . (2011). Master Organic Chemistry. [Link]

  • Dihydroxylation . Wikipedia. [Link]

  • Standard Operating Procedure: Osmium Tetroxide . (2021). University of Wisconsin-Milwaukee. [Link]

  • Fact Sheet: Osmium Tetroxide . (2022). University of Pennsylvania EHRS. [Link]

  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 . (2025). Chemistry Steps. [Link]

  • Sharpless asymmetric dihydroxylation . Wikipedia. [Link]

  • Chem 502--Assignment 3 . University of Massachusetts Lowell. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) . Organic Chemistry Portal. [Link]

  • Sharpless Asymmetric Dihydroxylation (Sharpless AD) . (2014). Chem-Station International Edition. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review . PMC. [Link]

  • Meso-1,4-Dichloro-2,3-butanediol . LookChem. [Link]

  • 1,4-Dichlorobutane . Wikipedia. [Link]

  • Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane . PMC. [Link]

  • Two‐pots two‐step synthesis of meso‐2,3‐butanediol . ResearchGate. [Link]

  • Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane . Beilstein Journals. [Link]

  • Production of 1, 4-dichlorobutane.
  • Method for producing dichloroalkane compound and production device thereof.
  • Preparation of 1,4-dichlorobutane . PrepChem. [Link]

  • Production of 1, 4-dichlorobutane.

Sources

Application

Application Notes and Protocols for the Base-Catalyzed Ring-Closing of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Introduction: The Significance of Diepoxybutane in Research and Development 1,2:3,4-Diepoxybutane (DEB) is a bifunctional electrophile of significant interest in chemical and biomedical research.[1] Its stereoisomers, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Diepoxybutane in Research and Development

1,2:3,4-Diepoxybutane (DEB) is a bifunctional electrophile of significant interest in chemical and biomedical research.[1] Its stereoisomers, which include a meso form and a pair of enantiomers (D/L or R,R/S,S), are valuable intermediates in the synthesis of chiral ligands, complex natural products, and pharmaceutical agents.[2] The high reactivity of its two epoxide rings, a consequence of significant ring strain, allows for a variety of nucleophilic ring-opening reactions, making it a versatile building block.[3] In the field of drug development, DEB is notably used in the "DEB test" to screen for Fanconi anemia, a genetic disorder characterized by defects in DNA repair.[3] This application underscores the compound's potent DNA cross-linking ability, a property that also makes it a subject of study in toxicology and carcinogenesis.

The stereochemistry of diepoxybutane is critical to its biological activity and its utility as a chiral precursor. Therefore, stereocontrolled synthesis of specific isomers is of paramount importance. This application note provides a detailed protocol for the base-catalyzed ring-closing of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a meso compound, to yield (D,L)-1,2:3,4-diepoxybutane, a racemic mixture of the D- and L-enantiomers.

Mechanism of the Reaction: An Intramolecular Williamson Ether Synthesis

The base-catalyzed ring closure of a halohydrin is a classic example of an intramolecular Williamson ether synthesis.[4] The reaction proceeds via a stereospecific SN2 mechanism. The first step involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the halogen, displacing the halide and forming the epoxide ring.

For the reaction to occur, the reacting alkoxide and the leaving group (chloride in this case) must be in an anti-periplanar conformation. This geometric requirement ensures proper orbital alignment for the backside attack of the SN2 reaction. In acyclic systems like 1,4-dichlorobutane-2,3-diol, free rotation around the central carbon-carbon bond allows the molecule to adopt the necessary conformation for cyclization.

G

Figure 1: Reaction mechanism of the base-catalyzed ring closure.

Stereochemical Outcome: From Meso to a Racemic Mixture

The starting material, rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry. The double ring-closing reaction involves two intramolecular SN2 reactions, each proceeding with an inversion of configuration at the carbon center being attacked.

The first cyclization can occur at either the C2 or C3 position, leading to two enantiomeric chloroepoxy alcohol intermediates. Subsequent cyclization of each of these intermediates results in the formation of the corresponding enantiomer of 1,2:3,4-diepoxybutane. Consequently, the reaction of the achiral meso starting material produces a racemic mixture of (2R,2'R)- and (2S,2'S)-2,2'-bioxirane, also known as (D,L)-1,2:3,4-diepoxybutane.

G

Figure 2: Stereochemical pathway from meso-diol to racemic diepoxide.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a chiral diepoxybutane and is optimized for the conversion of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol159.0110.01.59 g
Potassium Hydroxide (KOH)56.1122.01.23 g
Diethyl Ether (anhydrous)--40 mL
Deionized Water--10 mL
Methylene Chloride (DCM)--3 x 15 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~2 g

Equipment:

  • 100 mL two-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • To a 100 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, add rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.59 g, 10.0 mmol).

    • Add 40 mL of anhydrous diethyl ether to the flask and stir the mixture to form a suspension.

    • In a separate beaker, prepare a solution of potassium hydroxide (1.23 g, 22.0 mmol) in 10 mL of deionized water.

  • Reaction Execution:

    • Cool the flask containing the dichlorodiol suspension in an ice-water bath.

    • Slowly add the aqueous potassium hydroxide solution to the stirred suspension via the dropping funnel over a period of 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring vigorously for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic (ether) layer.

    • Extract the aqueous layer with methylene chloride (3 x 15 mL).

    • Combine all the organic extracts.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter the drying agent and wash the filter cake with a small amount of diethyl ether.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 30°C as the product is volatile.

  • Purification (if necessary):

    • The crude product is often of sufficient purity for many applications.

    • If further purification is required, fractional distillation under reduced pressure can be performed. The boiling point of diepoxybutane is approximately 138 °C at atmospheric pressure.[3]

G

Figure 3: Experimental workflow for the synthesis of (D,L)-1,2:3,4-diepoxybutane.

Characterization of the Product

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Expected Retention Time: The retention time will depend on the specific GC column and conditions used.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of (D,L)-1,2:3,4-diepoxybutane is expected to show a molecular ion peak (M⁺) at m/z = 86.[4] Key fragmentation patterns can be used to confirm the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃): The proton NMR spectrum of an isomeric mixture of 1,2:3,4-diepoxybutane shows signals in the range of δ 2.7-2.9 ppm.[5] The specific chemical shifts and coupling patterns for the racemic product should be carefully analyzed to confirm the structure.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will provide information on the number of unique carbon environments, which can help confirm the successful formation of the diepoxide.

Safety Precautions

Diepoxybutane is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Carcinogenicity: It is a suspected human carcinogen.[6]

  • Flammability: It is a flammable liquid and vapor.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient base or time.Ensure the correct stoichiometry of the base is used. Monitor the reaction by TLC or GC and extend the reaction time if necessary.
Loss of volatile product during workup.Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a cooled trap and maintain a low bath temperature (<30°C).
Presence of Starting Material Incomplete reaction.See "Low or No Product Yield".
Formation of Side Products Use of a strong, nucleophilic base leading to side reactions.Consider using a milder, non-nucleophilic base like potassium carbonate.[3]
High reaction temperature promoting elimination reactions.Maintain the recommended reaction temperature.

References

  • Wikipedia. Diepoxybutane. [Link]

  • Kautiainen, A., et al. (2000). A liquid chromatography tandem mass spectrometric method for in vivo dose monitoring of diepoxybutane, a metabolite of butadiene. Rapid Communications in Mass Spectrometry, 14(19), 1848-1853. [Link]

  • Goggin, M., et al. (2009). Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies. Journal of the American Chemical Society, 131(10), 3546–3556. [Link]

  • NIST. Butane, 1,2:3,4-diepoxy-, (.+/-.)-. [Link]

  • IARC. (1999). 1,3-Butadiene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

  • Gao, X., et al. (1999). Synthesis of Chiral Non-Racemic Diols from (S,S)-1,2,3,4-Diepoxybutane: (2S,3S)-Dihydroxy-1,4-Diphenylbutane. Organic Syntheses, 76, 101. [Link]

  • Taylor & Francis. Diepoxybutane – Knowledge and References. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol in organic solvents

Technical Support Center: rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Welcome to the technical support guide for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (CAS No. 7268-35-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Welcome to the technical support guide for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (CAS No. 7268-35-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this unique chiral building block. Our goal is to empower researchers, chemists, and drug development professionals to overcome common experimental hurdles and ensure procedural success.

Understanding the Molecule: Why is Solubility a Challenge?

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a highly functionalized molecule with distinct structural features that govern its solubility profile.[1][2][3]

  • Two Hydroxyl (-OH) Groups: These groups are polar and act as both hydrogen bond donors and acceptors.[1][2] This allows the molecule to form strong intermolecular hydrogen bonds with itself, creating a stable crystal lattice that requires significant energy to break apart.

  • Two Chloro (-Cl) Groups: These add to the molecule's overall polarity and molecular weight.

  • Stereochemistry: The specific rel-(2R,3S) or meso configuration influences the crystal packing and, consequently, its melting point and solubility.

The primary challenge arises from the high polarity and potent hydrogen-bonding capability of the diol functional groups. According to the principle of "like dissolves like," this molecule prefers polar, hydrogen-bond-accepting solvents.[4][5][6] Conversely, it exhibits poor solubility in nonpolar or weakly polar solvents that cannot effectively disrupt its strong intermolecular forces.[5]

Frequently Asked Questions (FAQs)

Q1: Why won't rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol dissolve in dichloromethane (DCM) or chloroform (CHCl₃) at room temperature?

A1: While DCM and chloroform are considered moderately polar, they are poor hydrogen bond acceptors. The energy gained from solvating the diol with these solvents is insufficient to overcome the strong hydrogen bonds holding the diol molecules together in their solid state.[5] The solute-solute interactions are much stronger than the potential solute-solvent interactions.

Q2: I observed my compound dissolving upon heating, but it crashed out of solution as it cooled. What happened?

A2: This is a classic sign of supersaturation. By adding thermal energy (heating), you provided the system with the activation energy needed to break the intermolecular bonds and force the compound into solution, likely beyond its standard saturation point at that temperature. As the solution cooled, the kinetic energy decreased, and the solvent could no longer maintain the solute in a dissolved state. The strong, favorable hydrogen bonds between the diol molecules reformed, causing rapid precipitation.[7]

Q3: Is it safe to heat my solution to dissolve the diol?

A3: Gentle heating (e.g., to 40-50 °C) is a common and acceptable first step. However, be mindful of the boiling point of your chosen solvent (e.g., DCM boils at ~40 °C) and the thermal stability of other reagents in your reaction mixture. Aggressive heating is not recommended as it can lead to solvent loss or degradation of sensitive materials.

Q4: Can I use sonication to help dissolve the compound?

A4: Yes, sonication is an excellent technique to use in conjunction with other methods. The ultrasonic waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for solvation and accelerating the rate of dissolution. However, like stirring, sonication increases the speed of dissolving but does not change the fundamental solubility of the compound in a given solvent at a specific temperature.[7]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving persistent solubility issues. Follow this decision tree to identify the optimal strategy for your specific experimental needs.

G cluster_0 A Solubility Issue Encountered B Is gentle heating (40-50°C) permissible for your system? A->B C Heat gently with stirring/sonication. Does it fully dissolve and stay in solution? B->C Yes E Can a polar aprotic co-solvent (e.g., DMF, DMSO, NMP) be tolerated in your reaction? B->E No D Problem Solved. Monitor for precipitation upon cooling. C->D Yes C->E No, it precipitates on cooling F Add co-solvent dropwise (1-10% v/v). Does it dissolve? E->F Yes H Is derivatization a viable option for your synthetic route? E->H No G Problem Solved. Use minimal co-solvent necessary. F->G Yes F->H No I Consider Advanced Options: - Derivatize -OH groups (e.g., silyl ether) - Use a different primary solvent system - Investigate Phase-Transfer Catalysis H->I Yes K Contact Technical Support H->K No J Problem Solved. Proceed with protected diol. I->J

Caption: Troubleshooting workflow for diol solubility.

Experimental Protocols & Data

Protocol: Using a Polar Aprotic Co-Solvent

This is the most common and effective method for enhancing solubility in moderately polar solvents like DCM, THF, or Ethyl Acetate. Polar aprotic solvents like DMF and DMSO are excellent hydrogen bond acceptors and can effectively solvate the diol's hydroxyl groups, breaking the intermolecular hydrogen bonds.[8][9][10]

Objective: To dissolve rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol in a primary solvent that is incompatible on its own.

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

  • Primary Solvent (e.g., Dichloromethane - DCM)

  • Co-Solvent (e.g., N,N-Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Stir plate and stir bar

  • Glassware

Procedure:

  • Initial Slurry: Add the solid diol and the primary solvent (e.g., DCM) to your reaction flask. Begin stirring to create a slurry.

  • Co-Solvent Addition: Using a micropipette or syringe, add the polar aprotic co-solvent (e.g., DMF) dropwise to the stirring slurry.

  • Observation: Observe the mixture closely. You should see the solid begin to dissolve as the co-solvent is introduced.

  • Titrate to Clarity: Continue adding the co-solvent in small aliquots (e.g., 1-2% of the primary solvent volume at a time) until the solution becomes clear.

  • Minimize Co-Solvent: Use the absolute minimum amount of co-solvent required for dissolution. A typical starting point is 5-10% (v/v), but often much less is needed. Overuse of a high-boiling point co-solvent like DMF or DMSO can complicate product purification.

Mechanism of Action: The co-solvent molecules interact strongly with the diol's hydrogen bond donors (-OH groups).[11][12] This solute-cosolvent interaction is energetically favorable and effectively "breaks up" the solute-solute hydrogen bonding network, allowing the primary solvent to then solvate the rest of the molecule.

Protocol: Temporary Derivatization (Hydroxyl Protection)

For reactions in strictly non-polar solvents (e.g., hexane, toluene) or when a polar aprotic co-solvent is incompatible with the reaction chemistry (e.g., with highly reactive organometallics), temporarily protecting the hydroxyl groups is a powerful strategy.

Objective: To convert the polar diol into a non-polar derivative that is soluble in non-polar organic solvents.

Example: Silylation

  • Dissolve Diol: Dissolve the diol in a compatible solvent like DCM or THF, using DMF as a co-solvent if necessary. Add a mild base, such as imidazole or triethylamine (2.2 equivalents).

  • Cool Solution: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Silylating Agent: Add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2 eq.), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete conversion of the starting material.

  • Work-up and Isolation: Perform an aqueous work-up to remove the base and salts. Extract the protected diol with a non-polar solvent (e.g., ethyl acetate or hexanes). Dry the organic layer and concentrate under reduced pressure.

  • Solubility Check: The resulting bis-silyl ether will be a much less polar compound and should now be readily soluble in a wide range of organic solvents, including hexanes, toluene, and ether.

  • Deprotection: After the desired reaction is complete, the silyl ethers can be easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

Solubility Data Summary

The following table provides a qualitative summary of the solubility of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol in common laboratory solvents at room temperature (~25 °C).

SolventPolarityTypeQualitative SolubilityRationale & Comments
Water Very HighPolar ProticSolubleExcellent hydrogen bonding capabilities.
Methanol, Ethanol HighPolar ProticSolubleSolvents act as both H-bond donors and acceptors.
DMSO, DMF, NMP HighPolar AproticVery SolubleExcellent H-bond acceptors effectively solvate the -OH groups.
Tetrahydrofuran (THF) MediumPolar AproticSparingly SolubleModerate H-bond acceptor. Solubility improves with co-solvents.
Acetone MediumPolar AproticSparingly SolubleModerate H-bond acceptor. Better than DCM but often insufficient.
Ethyl Acetate MediumPolar AproticPoorly SolubleWeak H-bond acceptor.
Dichloromethane (DCM) Low-MediumHalogenatedInsolubleVery poor H-bond acceptor. Requires a co-solvent.
Toluene, Hexanes Very LowNon-PolarInsolubleCannot overcome the diol's intermolecular hydrogen bonds.[13]

References

  • LookChem . 1,4-Dichlorobutane-2,3-diol Chemical Properties. [Link]

  • PubMed . Cosolvent Effects on Solute-Solvent Hydrogen-Bond Dynamics: Ultrafast 2D IR Investigations. [Link]

  • ACS Publications . Cosolvent Effects on Solute–Solvent Hydrogen-Bond Dynamics: Ultrafast 2D IR Investigations. [Link]

  • PubChem . (2R,3R)-1,4-dichlorobutane-2,3-diol | C4H8Cl2O2. [Link]

  • ResearchGate . Co-Solvent's Effect on Solute-Solvent Hydrogen-Bond Dynamics: Ultrafast 2D IR Investigations | Request PDF. [Link]

  • Wikipedia . 1,4-Dichlorobutane. [Link]

  • AIP Publishing . Isolating solvent–solute hydrogen bonding interactions via 2D IR solvation shell spectroscopy. [Link]

  • Comptes Rendus de l'Académie des Sciences . Hydrogen bond interactions of coumarin-153 in molecular solvents: molecular dynamics and principal component analysis. [Link]

  • PrepChem . Preparation of 1,4-dichlorobutane. [Link]

  • PubChem . 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2. [Link]

  • YouTube . Polarity and Dissolving in Chemistry. [Link]

  • RevisionDojo . Why Do Polar And Nonpolar Substances Dissolve Differently?[Link]

  • Quora . How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?[Link]

  • PubChem . (2R,3R)-rel-2,3-Dibromobutane-1,4-diol | C4H8Br2O2. [Link]

  • Chemistry LibreTexts . 13.2: Solutions - Homogeneous Mixtures. [Link]

Sources

Optimization

minimizing byproduct formation during rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol oxidation

Technical Support Center: Oxidation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Welcome to the technical support guide for the selective oxidation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. This document is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Oxidation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Welcome to the technical support guide for the selective oxidation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. This document is designed for researchers, chemists, and process development professionals who are seeking to synthesize the target diketone, 1,4-dichloro-2,3-butanedione, while minimizing the formation of critical byproducts. Here, we provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Core Principles of the Oxidation

The primary objective is the conversion of the two secondary alcohol groups of the vicinal diol into ketones. The desired reaction proceeds sequentially, often through an α-hydroxy ketone intermediate. However, the proximity of the two hydroxyl groups on adjacent carbons creates a vulnerability to oxidative C-C bond cleavage, which is the principal competing reaction pathway leading to yield loss and purification challenges.

G Start rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Intermediate α-Hydroxy Ketone Intermediate (2-hydroxy-1,4-dichlorobutan-3-one) Start->Intermediate First Oxidation Byproduct Cleavage Byproducts (e.g., Chloroacetic Acid/Aldehyde) Start->Byproduct Over-oxidation / C-C Cleavage Product Desired Product (1,4-Dichloro-2,3-butanedione) Intermediate->Product Second Oxidation Intermediate->Byproduct Over-oxidation / C-C Cleavage

Caption: Desired reaction pathway versus byproduct formation.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the oxidation process.

Q1: My reaction is slow and incomplete. I'm recovering starting material and observing the α-hydroxy ketone intermediate via TLC/GC-MS. What's going wrong?

A1: Incomplete conversion is typically due to insufficient oxidant activity or premature quenching of the catalyst.

  • Causality: The first oxidation to the α-hydroxy ketone is often faster than the second oxidation to the diketone. If the oxidant is depleted or the catalyst (if used) becomes inactive, the reaction can stall at this intermediate stage.

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For a diol-to-diketone conversion, at least two full equivalents of the active oxidant are required. We recommend starting with 2.2 to 2.5 equivalents to account for any degradation.

    • Check Catalyst Loading and Activity (for catalyzed reactions): If using a system like TEMPO/NaOCl, ensure the TEMPO catalyst is not degraded. Use fresh, properly stored catalyst at an appropriate loading (e.g., 1-2 mol%).

    • Increase Reaction Time: Some oxidation reactions, especially under mild conditions, require extended periods. Monitor the reaction by TLC or GC every hour to track the disappearance of the intermediate spot before performing workup.[1]

    • Temperature Adjustment: A modest increase in temperature (e.g., from 0 °C to room temperature) can increase the reaction rate. However, this must be done cautiously as higher temperatures can also promote byproduct formation.

Q2: My main problem is a low yield of the desired diketone, and I've identified byproducts resulting from C-C bond cleavage. How can I prevent this?

A2: C-C bond cleavage is a classic side reaction for vicinal diols, particularly with aggressive oxidants or under poorly controlled pH conditions.[2][3]

  • Causality: Oxidants like periodates are specifically designed to cleave vicinal diols.[3] Other strong, non-specific oxidants under harsh conditions (e.g., high temperature, extreme pH) can also induce this pathway.

  • Troubleshooting Steps:

    • Select a Milder Oxidant: Move away from aggressive, non-selective oxidants. A TEMPO-catalyzed system using sodium hypochlorite is highly recommended as it is generally selective for alcohols and less prone to causing C-C cleavage under controlled conditions.[4] Other options include Swern or Dess-Martin Periodinane (DMP) oxidations, though they have other practical drawbacks.[1]

    • Strict pH Control: When using sodium hypochlorite, maintaining the pH between 9 and 10 is critical. In acidic media, the more reactive and less selective hypochlorous acid (HOCl) is formed, which can promote cleavage.[5][6] In highly basic conditions (pH > 12), the reaction rate can become impractically slow. Use a pH meter and buffer the reaction or add a dilute base as needed.

    • Maintain Low Temperature: Perform the reaction at 0 °C or below. The activation energy for C-C cleavage is often higher than that for alcohol oxidation, so lower temperatures will disproportionately slow the undesired reaction.

Q3: The reaction produces a dark, complex mixture that is difficult to purify. What are the likely causes?

A3: A complex mixture or tar-like consistency often points to oxidant instability, radical side reactions, or extreme pH excursions.

  • Causality: Commercial bleach solutions can contain impurities and are not always stable, especially when heated or exposed to acid, which can liberate toxic chlorine gas.[4] Uncontrolled exotherms can lead to thermal decomposition of the starting material, product, or intermediates.

  • Troubleshooting Steps:

    • Use High-Quality or Freshly Prepared Oxidant: If using NaOCl, consider using crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O), which is a purer and more stable source of the oxidant.[4][7] If using commercial bleach, titrate it before use to determine its exact concentration.

    • Ensure Efficient Stirring and Cooling: In a biphasic system (e.g., DCM/water), vigorous stirring is essential for mass transfer. Maintain a cooling bath throughout the oxidant addition to dissipate any heat generated.

    • Quench Appropriately: Once the reaction is complete, quench any remaining oxidant with a reducing agent like sodium thiosulfate or sodium bisulfite. This prevents further reactions during workup and extraction.

Section 3: Recommended Protocol: TEMPO-Catalyzed Oxidation

This protocol is recommended for its high selectivity, environmental friendliness, and operational simplicity.[6]

Materials:

  • rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, titrated)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (1.0 equiv) in DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add TEMPO (0.02 equiv) and KBr (0.1 equiv) to the reaction flask.

  • Buffering and Cooling: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask. Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.

  • Oxidant Addition: Add the NaOCl solution (2.2 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate). The starting diol will be more polar (lower Rf) than the product diketone. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, quench the reaction by adding 5% aqueous sodium thiosulfate until the yellow color of the mixture dissipates.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with fresh DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-dichloro-2,3-butanedione.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 4: Comparative Analysis of Oxidizing Agents

FeatureNaOCl / TEMPOSwern OxidationDess-Martin Periodinane (DMP)
Selectivity High for 1°/2° alcohols; low C-C cleavage.[4]Excellent for stopping at ketone/aldehyde.[1]High yields, mild, good for sensitive substrates.[1]
Byproducts NaCl, H₂O (benign).Dimethyl sulfide (foul odor), triethylamine HCl.DMP-related byproducts, requires careful workup.
Conditions 0 °C to RT, requires pH control.Cryogenic (-78 °C), strictly anhydrous.[1]Room temperature, anhydrous.
Cost Low (uses bleach).Moderate.High (reagent is expensive).[1]
Safety Can liberate Cl₂ gas if acidified.[4]Produces toxic CO gas, foul-smelling byproducts.Reagent can be explosive under heat/shock.[1]

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is KBr added in the TEMPO/NaOCl protocol? KBr acts as a co-catalyst. The hypochlorite oxidizes bromide (Br⁻) to hypobromite (BrO⁻), which is involved in the catalytic cycle to regenerate the active oxoammonium species from the hydroxylamine form of TEMPO, thereby accelerating the reaction.

  • FAQ 2: How can I best monitor the reaction using TLC? Use a moderately polar eluent system (e.g., 30-40% Ethyl Acetate in Hexanes). The diol starting material will have a low Rf. The α-hydroxy ketone intermediate will have a mid-range Rf, and the final diketone product, being the least polar, will have the highest Rf. Visualize spots using a potassium permanganate stain, which reacts with the alcohol groups of the starting material and intermediate, but less intensely with the diketone.

  • FAQ 3: Can this oxidation be performed without a chlorinated solvent like DCM? Yes, greener solvent alternatives can be used. For TEMPO-catalyzed oxidations, systems using acetonitrile (MeCN) or a biphasic system with ethyl acetate (EtOAc) and water have been reported.[8] Solvent choice can influence reaction rates and should be optimized for your specific setup.

Section 6: Troubleshooting Workflow

G start Start: Perform Oxidation analyze Analyze Crude Product (TLC, GC, NMR) start->analyze q_yield Is Yield & Purity Acceptable? analyze->q_yield success Success: Proceed to Next Step q_yield->success Yes incomplete Problem: Incomplete Reaction (Diol/Intermediate present) q_yield->incomplete No, Incomplete cleavage Problem: C-C Cleavage (Low MW byproducts) q_yield->cleavage No, Cleavage complex Problem: Complex Mixture/Tar q_yield->complex No, Complex sol_incomplete Action: 1. ↑ Oxidant Equivalents 2. ↑ Reaction Time 3. Check Catalyst incomplete->sol_incomplete sol_cleavage Action: 1. Lower Temperature (0 °C) 2. Ensure pH is 9-10 3. Use Milder Oxidant (TEMPO) cleavage->sol_cleavage sol_complex Action: 1. Use Pure Oxidant (NaOCl·5H₂O) 2. Improve Cooling/Stirring 3. Ensure Proper Quench complex->sol_complex sol_incomplete->start Re-run Experiment sol_cleavage->start Re-run Experiment sol_complex->start Re-run Experiment

Caption: A decision tree for troubleshooting common oxidation issues.

References

  • Khurana, J. M., Panda, A., Gogia, A., & Ray, A. (n.d.). A Novel Method of Synthesis of 1,2-Diketones from 1,2-Diols Using N-Bromosuccinimide. Organic Preparations and Procedures International. Sourced from ResearchGate. [Link]

  • Stevens, R. V., Chapman, K. T., Stubbs, C. A., Tam, W. W., & Albizati, K. F. (1982). Further Studies on the Utility of Sodium Hypochlorite in Organic Synthesis. Selective Oxidation of Diols and Direct Conversion of Aldehydes to Esters. Tetrahedron Letters, 23(45), 4647–4650. [Link]

  • Reddit user discussion on r/Chempros. (2024, February 16). Trouble with diol oxidation. This discussion provides practical insights into using TEMPO/NaOCl for diol oxidation. [Link]

  • Organic Chemistry Lecture Notes. (2026, March 16). Bleach (NaOCl) Oxidation. Wordpress. This note explains the mechanism of bleach oxidation in acidic media. [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. This resource covers general reactions of diols, including oxidative cleavage. [Link]

  • YouTube - Organic Chemistry with Victor. (2023, November 30). Tricky Oxidation of a Diol to a Lactone. This video explains the mechanism of intramolecular reactions that can occur during diol oxidation. [Link]

  • Scribd. (n.d.). Solving the Diol Oxidation Puzzle. This document discusses the analysis of a diol oxidation experiment, including IR spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. This resource provides an overview of NaOCl and its applications in organic synthesis, including TEMPO-catalyzed oxidations. [Link]

  • Waldvogel, S. R., et al. (2023, July 25). Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. [Link]

  • Bäckvall, J.-E., et al. (2014). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H₂O₂ and a Simple Manganese Catalyst. Chemistry – A European Journal. [Link]

  • Kirihara, M. (2017, October 23). Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H₂O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis. Accounts of Chemical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Welcome to the technical support guide for the purification of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. This document provides researchers, scientists, and drug development professionals with in-depth methodologies, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. This document provides researchers, scientists, and drug development professionals with in-depth methodologies, frequently asked questions, and troubleshooting advice for achieving high purity of this compound through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a suitable method for purifying rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol?

Recrystallization is a purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] Typically, a compound is highly soluble in a hot solvent but has low solubility in the same solvent when it is cold.[1]

For rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, which is a solid at room temperature[3][4], recrystallization is ideal because it allows for the selective removal of impurities that may have different solubility profiles. As a hot, saturated solution of the compound cools, the decreasing solubility forces the desired molecules to arrange themselves into a highly organized crystal lattice, a process that tends to exclude impurity molecules.[5] This results in a significantly purer final product.

Q2: How do I select an appropriate solvent for the recrystallization?

The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or 'mother liquor', after crystallization).

For rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a compound with two hydroxyl groups and two chloro- groups, moderately polar solvents are a good starting point. A systematic approach is to test solubility in small amounts (e.g., 50-100 mg) with various solvents (~1-3 mL) to find a suitable candidate.[6] If a single perfect solvent cannot be found, a mixed-solvent system is an excellent alternative.[7]

Q3: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[8] This technique uses a pair of miscible solvents: a "good" or "soluble" solvent in which the compound is highly soluble, and a "bad" or "insoluble" solvent in which the compound is poorly soluble.[7]

You should use this method if you find that your compound is either too soluble in all tested solvents (even when cold) or not soluble enough in any solvent (even when hot). The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.[9] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q4: What are the critical physical and safety properties of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol?

Understanding the compound's properties is crucial for designing a successful experiment.

PropertyValueSource(s)
CAS Number 2419-73-0[3][10]
Molecular Formula C₄H₈Cl₂O₂[10]
Molecular Weight 159.01 g/mol [11]
Physical State Solid[3][4]
Melting Point ~77°C[3]
Purity (Typical) 98%[3][4]

Safety Information: Always consult the full Safety Data Sheet (SDS) before handling.

  • Signal Word: Warning[3][4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[12]

Visual Workflow: The Recrystallization Process

The following diagram outlines the general steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start: Impure Solid choose_solvent Select Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filtration optional cool cool dissolve->cool hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Solid dry->end

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York.
  • Recrystallization using two solvents. YouTube.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • 1,4-Dichlorobutane-2,3-diol (CAS 2419-73-0). Fluorochem.
  • 3.3F: Mixed Solvents. Chemistry LibreTexts.
  • Mixed Solvent Recrystallization of Acetanilide...
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Lab Procedure: Recrystallization. LabXchange.
  • 1,4-Dichlorobutane-2,3-diol | 2419-73-0. Sigma-Aldrich.
  • recrystallization.pdf.
  • Recrystallization - Part 2.
  • Safety Data Sheet. CymitQuimica.
  • 1,4-Dichlorobutane Standard - Safety Data Sheet.
  • 4 - SAFETY DATA SHEET.
  • Recrystallization1.
  • 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809. PubChem.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.
  • Purification of Impure Samples by Crystallization. YouTube.
  • (2R,3R)-1,4-dichlorobutane-2,3-diol | C4H8Cl2O2. PubChem.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (also known as meso-1,4-dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (also known as meso-1,4-dichloro-2,3-butanediol). Because of its highly polar hydroxyl groups, this compound is notoriously 1[1]. Managing its moisture sensitivity is critical, particularly when utilizing it as an intermediate for advanced crosslinking agents like meso-2,2'-bioxirane (diepoxybutane).

Below, we provide field-proven troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol so prone to moisture absorption, and how does it mechanistically affect my synthesis? A: The molecule features a four-carbon backbone substituted with two primary chlorides and two secondary hydroxyl groups. These hydroxyl groups act as strong hydrogen bond donors and acceptors, allowing the compound to readily absorb moisture from the ambient 1[1]. Causality in Synthesis: In downstream applications—such as the base-induced double intramolecular cyclization to form 2[2]—moisture is highly detrimental. Absorbed water reacts competitively with the strong bases (e.g., NaH, KOH) required to deprotonate the diol. This quenches the reagent, forming hydroxide ions. Not only does this reduce the yield of the necessary alkoxide intermediate, but the resulting hydroxide acts as a nucleophile that can prematurely hydrolyze the highly strained oxirane rings, leading to unwanted tetrol byproducts.

Q2: What are the definitive storage and handling protocols to maintain anhydrous conditions? A: To prevent moisture ingress and suppress kinetic degradation pathways, the compound must be stored at 2[2]. Causality in Handling: It must be kept under an inert atmosphere (Argon or Nitrogen). Crucially, do not freeze the compound, as transferring it from sub-zero temperatures to ambient conditions exacerbates moisture condensation upon thawing. Containers must be tightly sealed and allowed to equilibrate to room temperature inside a desiccator before opening[3].

Q3: How can I detect and quantify moisture contamination before starting a sensitive reaction? A: Self-Validating System: Never assume a hygroscopic reagent is dry. Before utilizing the diol, quantify the water content using Coulometric Karl Fischer (KF) Titration. A moisture content of <100 ppm is the strict threshold required for high-yield epoxide synthesis. If KF titration is unavailable, high-resolution 1H-NMR in anhydrous DMSO-d6 can reveal a broad water peak (~3.3 ppm), though this lacks the precision required for trace quantification.

Q4: If my batch has absorbed moisture, what is the best protocol to dry it without causing thermal degradation? A: Because the compound has a melting point of4[4] and can decompose under high direct heat, standard oven drying is prohibited. The safest, most effective method is azeotropic distillation . By dissolving the wet diol in anhydrous toluene and removing the solvent under reduced pressure, the water is co-distilled as a toluene-water azeotrope at low temperatures.

Part 2: Quantitative Data & Physicochemical Properties

The following table summarizes the critical parameters for handling and evaluating the integrity of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol.

ParameterValue / ConditionRationale & Causality
CAS Number 2419-73-0 / 7268-35-1Identifies the specific meso / rel-(2R,3S) stereoisomer[1],[4].
Storage Temperature 2–8 °CReduces kinetic energy; prevents thermal degradation without freezing[2].
Atmosphere Inert Gas (Ar/N₂)Prevents atmospheric moisture absorption and oxidation[2],[3].
Melting Point 77 °CDictates the maximum safe temperature limit for vacuum drying[4].
Boiling Point 152 °C (at 30 mmHg)Indicates volatility; requires careful pressure control during distillation[4].
Moisture Limit < 100 ppmCritical threshold to prevent base quenching in Williamson ether synthesis.

Part 3: Self-Validating Experimental Protocol

Synthesis of meso-2,2'-Bioxirane via Base-Induced Cyclization

This protocol details the conversion of the diol to the highly reactive crosslinker 2,2'-bioxirane, emphasizing the causality of moisture-free techniques[2].

Step 1: Azeotropic Drying & Validation (The Self-Validating Loop)

  • Transfer 10.0 mmol of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol to a flame-dried 100 mL round-bottom flask under an Argon atmosphere.

  • Dissolve the diol in 15 mL of anhydrous toluene.

  • Evaporate the solvent under reduced pressure (rotary evaporator flushed with Argon) at 35 °C. Repeat this dissolution-evaporation cycle three times to azeotropically remove water.

  • Validation: Take a 5 mg aliquot and perform Karl Fischer titration. If moisture is >100 ppm, repeat the azeotropic distillation. Do not proceed until the <100 ppm threshold is verified.

Step 2: Anhydrous Base Addition

  • Dissolve the verified dry diol in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Cool the reaction vessel to 0 °C using an ice bath to control the exothermic deprotonation.

  • Slowly add 22.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil, pre-washed with anhydrous hexanes) in small portions. Causality: Gradual addition prevents rapid hydrogen gas evolution and localized heating, which could degrade the forming alkoxide.

Step 3: Intramolecular Cyclization

  • Allow the reaction to warm to room temperature naturally.

  • Stir for 4-6 hours under Argon. The base induces a double Williamson ether synthesis, displacing the primary chlorides to form the highly strained oxirane rings[2].

Step 4: Quenching and Isolation

  • Cool the mixture back to 0 °C. Carefully quench unreacted NaH by adding cold, saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides mild protons to neutralize the base without raising the pH, preventing hydroxide-mediated ring-opening of the newly formed epoxide.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: meso-2,2'-bioxirane is volatile; avoid high vacuum during concentration).

Part 4: Mechanistic & Workflow Visualizations

Pathway Diol rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Alkoxide Alkoxide Intermediate Diol->Alkoxide + Base (Anhydrous) Base Base (e.g., NaH / KOH) Bioxirane meso-2,2'-Bioxirane (Target Product) Alkoxide->Bioxirane Intramolecular Cyclization Hydrolysis Epoxide Hydrolysis (Tetrol Byproducts) Bioxirane->Hydrolysis Ring Opening Moisture Moisture (H2O) Moisture->Bioxirane Nucleophilic Attack BaseQuench Base Quenching (Loss of Reagent) Moisture->BaseQuench Competes for Base BaseQuench->Alkoxide Inhibits Formation

Mechanistic pathway of 2,2'-bioxirane synthesis and competing moisture-induced degradation.

Workflow Storage Storage: 2-8°C under Argon Glovebox Transfer to Glovebox Storage->Glovebox KF Karl Fischer Titration Glovebox->KF Pass Moisture < 100 ppm KF->Pass Fail Moisture > 100 ppm KF->Fail Synthesis Proceed to Synthesis Pass->Synthesis Dry Azeotropic Distillation (Toluene) Fail->Dry Dry->KF Re-test (Self-Validation)

Experimental workflow for handling, testing, and drying rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol.

References

  • Source: cymitquimica.
  • Source: benchchem.
  • 3-Chloro-1,2-propanediol - Safety Data Sheet - ChemicalBook(Contains 1,4-DICHLORO-2,3-BUTANEDIOL SDS info)
  • Source: lookchem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol and Epichlorohydrin as Precursors in Advanced Synthesis

Introduction In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to achieving efficiency, stereochemical precision, and overall success in the development of complex m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to achieving efficiency, stereochemical precision, and overall success in the development of complex molecules. For researchers and drug development professionals, C3 and C4 chiral building blocks are fundamental tools. This guide provides an in-depth technical comparison of two such precursors: epichlorohydrin, a widely utilized C3 electrophile, and rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a less common but stereochemically distinct C4 synthon.

This document moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to dissect the causality behind experimental choices when using these precursors. We will explore their intrinsic reactivity, the stereochemical pathways they command, and their practical applications, grounded in authoritative data. Every protocol described herein is designed as a self-validating system, emphasizing not just the procedural steps but the underlying principles that ensure reproducibility and success.

Part 1: Physicochemical and Structural Properties - A Head-to-Head Comparison

The fundamental differences in the structures of epichlorohydrin and rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol dictate their reactivity and utility. Epichlorohydrin is a strained, asymmetric epoxide, making it a highly reactive and versatile C3 building block.[1][2] In contrast, the dichlorobutane-diol is an acyclic, C4 meso compound, offering a unique platform for constructing molecules with C2 symmetry or specific diastereomeric relationships.[3]

PropertyEpichlorohydrinrel-(2R,3S)-1,4-Dichlorobutane-2,3-diol
IUPAC Name 2-(Chloromethyl)oxirane[1]rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol[4]
Structure Epichlorohydrin StructureMeso-1,4-Dichlorobutane-2,3-diol Structure
Molecular Formula C₃H₅ClO[1]C₄H₈Cl₂O₂[5]
Molar Mass 92.52 g/mol [1]159.01 g/mol [5]
Stereochemistry Chiral; commercially available as a racemate or as (R) and (S) enantiomers.[1][2]Achiral (meso compound) due to an internal plane of symmetry.[3]
Physical Form Colorless liquid[1]Solid[6]
Boiling Point 117.9 °C[1]N/A (Solid)
Melting Point -57 °C or -25.6 °C[1]N/A (Data not readily available)
Solubility Moderately soluble in water (7% at 20°C); miscible with most polar organic solvents.[1]Data not readily available; expected to be soluble in polar organic solvents.
Primary Reactive Sites Electrophilic epoxide ring, electrophilic chloromethyl carbon.[7]Two secondary hydroxyl groups, two primary alkyl chloride groups.
Safety Profile Flammable, corrosive, toxic, and classified as a probable human carcinogen.[1][8]Halogenated alcohol; handle with appropriate personal protective equipment.

Part 2: Reactivity and Mechanistic Considerations

The choice between these precursors often hinges on the desired reaction mechanism and the resulting stereochemistry.

Epichlorohydrin: The Versatile C3 Electrophile

Epichlorohydrin's utility stems from its high reactivity, driven by the ring strain of the epoxide (117 kJ/mol).[7] Its primary reaction pathway is the nucleophilic ring-opening of the epoxide.

  • Regioselectivity: Under basic or neutral conditions, nucleophilic attack predominantly occurs at the sterically less hindered terminal carbon (C3), following an Sₙ2 mechanism. This is the most common and predictable pathway.[2]

  • Stereospecificity: As a hallmark of the Sₙ2 reaction, the ring-opening is stereospecific and proceeds with a clean inversion of configuration at the center of attack.[2] This property is the cornerstone of its use in asymmetric synthesis, allowing the direct transfer of chirality from an enantiopure starting material to the product.[2][9]

The presence of the chloromethyl group adds a second layer of reactivity, allowing for subsequent cyclizations or modifications, making epichlorohydrin a bifunctional electrophile.

Epichlorohydrin_Reaction cluster_reactants Reactants cluster_product Product Nu Nu⁻ ECH (S)-Epichlorohydrin Nu->ECH Sₙ2 Attack (C3) Product Ring-Opened Product (R-configuration) ECH->Product Inversion of Stereochemistry

Caption: Nucleophilic attack on (S)-epichlorohydrin proceeds with inversion of stereochemistry.

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol: A Platform for C2-Symmetric Synthesis

This meso compound possesses four distinct functional groups, offering multiple avenues for transformation. Its key strategic value lies in its inherent symmetry.

  • Multi-site Reactivity: The two primary chlorides are susceptible to Sₙ2 displacement, while the two secondary hydroxyl groups can be activated (e.g., via tosylation, mesylation) or participate in reactions like etherification.

  • Stereochemical Control: The meso configuration is a powerful tool for stereocontrol. Reactions that involve both chiral centers can lead to specific diastereomeric products. A prime example is the intramolecular double Sₙ2 reaction to form a trans-diepoxide. Treating the diol with a base will deprotonate the hydroxyl groups, which then act as internal nucleophiles to displace the adjacent chlorides, each with an inversion of configuration, resulting in a C2-symmetric trans-diepoxide.

Dichlorobutane_Diol_Reaction cluster_start Meso Starting Material cluster_intermediate Intermediate cluster_end Product Meso rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Dialkoxide Dialkoxide Intermediate Meso->Dialkoxide Base (e.g., NaOH) trans (2R,3R)-1,2:3,4-Diepoxybutane Dialkoxide->trans Double Intramolecular Sₙ2 (Double Inversion)

Caption: Conversion of the meso-diol to a C2-symmetric trans-diepoxide via double inversion.

Part 3: Comparative Applications in Pharmaceutical Synthesis

The structural and reactive differences between the two precursors make them suitable for synthesizing different classes of target molecules.

Application: Synthesis of Chiral Amino Alcohols (β-Blocker Precursors)

Chiral amino alcohols are a cornerstone of many pharmaceuticals, particularly β-blockers.[10]

  • The Epichlorohydrin Approach: This is an industrially established route.[2] Starting with an enantiopure epichlorohydrin (e.g., (S)-ECH), a phenol nucleophile opens the epoxide. The resulting chiral chlorohydrin is then treated with an amine, which displaces the chloride to yield the final product. The stereochemistry is precisely controlled and transferred from the starting material.

  • The Dichlorobutane-diol Approach: This precursor is better suited for creating C2-symmetric diamines or diols. After converting the meso-diol to the trans-diepoxide as described above, reaction with two equivalents of an amine would result in a C2-symmetric 1,4-diamino-2,3-butanediol. This highlights a key strategic difference: ECH is ideal for installing a single, defined stereocenter, while the diol is a powerful precursor for C2-symmetric structures.

FeatureEpichlorohydrin RouteDichlorobutane-diol Route
Backbone C3C4
Key Intermediate Chiral glycidyl ether or chlorohydrin[2]trans-1,2:3,4-Diepoxybutane
Stereochemical Outcome Single enantiomer product (e.g., (S)-Propranolol)C2-symmetric product
Primary Advantage Direct, highly efficient route to a wide range of single-enantiomer drugs.[9]Efficient route to C2-symmetric ligands or synthons.
Causality The stereospecific Sₙ2 ring-opening ensures the chirality of the final product is directly linked to the enantiopurity of the starting ECH.The meso starting material's internal symmetry directly templates the C2 symmetry of the final product through a stereospecific double Sₙ2 cyclization.

Part 4: Experimental Protocols and Field-Proven Insights

The following protocols are presented to be self-validating, with explanations for key steps to ensure robust and reproducible outcomes.

Protocol 1: Synthesis of (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from (R)-Epichlorohydrin

This protocol demonstrates a key transformation of epichlorohydrin into a protected diol, a versatile intermediate for further synthesis.

Workflow Diagram

protocol1_workflow start Start: (R)-Epichlorohydrin & Acetone step1 Cool to 0°C (Ice Bath) start->step1 Combine reactants step2 Add BF₃·OEt₂ Catalyst (dropwise) step1->step2 Control exotherm step3 Stir at 0°C for 1 hr step2->step3 Initiate reaction step4 Warm to 40°C Stir for 5 hr step3->step4 Drive to completion step5 Concentrate under Reduced Pressure step4->step5 Remove solvent/ excess reagent end Product: (R)-4-(chloromethyl)- 2,2-dimethyl-1,3-dioxolane step5->end

Caption: Experimental workflow for the synthesis of a protected chlorodiol from epichlorohydrin.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (R)-epichlorohydrin (50.0 g, 0.540 mol) in acetone (500 mL) in a round-bottom flask equipped with a magnetic stirrer, add a cooling ice bath.

    • Causality: Acetone serves as both the solvent and a reactant. The ice bath is critical to control the initial exotherm upon addition of the Lewis acid catalyst.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 0.5 mL) dropwise to the cooled solution.

    • Causality: BF₃·OEt₂ is a Lewis acid that activates the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by the acetone carbonyl oxygen.

  • Initial Reaction: Stir the reaction mixture at 0°C for 1 hour.

    • Causality: This allows for controlled initiation of the reaction before applying heat.

  • Reaction Completion: Remove the ice bath and warm the mixture to 40°C. Stir for an additional 5 hours.

    • Causality: Gentle heating ensures the reaction proceeds to completion in a reasonable timeframe.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acetone. The resulting crude oil is the desired product, (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, which can be used directly or purified further.

    • Causality: This simple workup is often sufficient as the reaction is typically clean and high-yielding.

Protocol 2: Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane from rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

This procedure illustrates the conversion of the meso-diol into a valuable C2-symmetric diepoxide.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (15.9 g, 0.10 mol) in a suitable solvent like methanol (200 mL) in a round-bottom flask.

  • Base Addition: Prepare a solution of sodium hydroxide (8.8 g, 0.22 mol, 2.2 equivalents) in water and add it slowly to the diol solution while stirring at room temperature.

    • Causality: A slight excess of a strong base is required to deprotonate both hydroxyl groups, initiating the intramolecular cyclization.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed to completion.

    • Causality: Monitoring ensures the reaction is complete before workup, maximizing yield.

  • Workup and Isolation: Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trans-diepoxide. Purification can be achieved by distillation or chromatography.

    • Causality: The extraction and washing steps are crucial for removing inorganic salts and isolating the organic product. The stereospecificity of the double Sₙ2 reaction ensures the formation of the trans product from the meso starting material.

Trustworthiness and Field-Proven Insights
  • Safety: Epichlorohydrin is a significant health hazard and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[8] While less data is available for the dichlorobutane-diol, as a chlorinated organic compound, it should be treated as potentially hazardous.

  • Economic & Supply Chain: Epichlorohydrin is an industrial commodity chemical produced on a massive scale (>2 million tonnes annually).[8][11] Modern production methods increasingly use bio-based glycerol, improving its sustainability profile.[1][12] In contrast, rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a fine chemical available from specialized suppliers and is significantly more expensive, making it suitable for high-value applications where its unique stereochemistry is essential.

  • Strategic Choice: Choose epichlorohydrin when you need a versatile, economical C3 building block to install a single stereocenter or a glycidyl moiety. Choose rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol when your target molecule requires a C4 backbone with C2 symmetry or a specific anti-diol relationship that can be templated from the meso starting material.

Conclusion

Epichlorohydrin and rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol are not interchangeable precursors; they are strategic tools for different synthetic challenges. Epichlorohydrin's value lies in its high reactivity and its role as a chiral C3 unit for creating a vast array of single-enantiomer products, a cornerstone of the pharmaceutical industry.[10][13] The dichlorobutane-diol, while less common, offers a sophisticated route to C2-symmetric molecules from an achiral meso starting material, a powerful strategy in the synthesis of chiral ligands and complex natural products. The expert synthetic chemist will recognize the distinct mechanistic pathways and stereochemical implications of each, selecting the optimal precursor to build molecular complexity with precision and purpose.

References

  • Wikipedia. Epichlorohydrin. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Factsheet on: EPICHLOROHYDRIN. EPA Archive. [Link]

  • Merchant Research & Consulting Ltd. (2024). Epichlorohydrin (ECH) in the Modern World: Meeting Demand Across Diverse Industries. [Link]

  • GJ Chemical. (2025). Your trusted supplier of Epichlorohydrin. [Link]

  • American Chemical Society (ACS). (2023). Epichlorohydrin. [Link]

  • PubMed. (2018). Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase. [Link]

  • Royal Society of Chemistry (RSC). (2015). Enzymatic approaches to the preparation of chiral epichlorohydrin. [Link]

  • ACS Publications. (2012). Epihalohydrins in Organic Synthesis. Chemical Reviews. [Link]

  • NISCAIR. (2011). Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block. [Link]

  • Sustainability Dictionary. Epichlorohydrin Synthesis. [Link]

  • ResearchGate. (2025). Preparation and drug application of chiral epichlorohydrin. [Link]

  • ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]

  • Taylor & Francis Online. Epichlorohydrin – Knowledge and References. [Link]

  • Forest Products Laboratory. (1994). Epichlorohydrin coupling reactions with wood. [Link]

  • Wikipedia. 1,4-Dichlorobutane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 1,4-Dichlorobutane in Modern Chemical Manufacturing. [Link]

  • ResearchGate. Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. [Link]

  • ResearchGate. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

  • PubChem. 2,3-Butanediol, 1,4-dichloro-. [Link]

  • Duluth Labs. (2017). MESO COMPOUNDS. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of halogenated organic compounds is a critical task. Mass spectrometry stands as a cornerstone analytical technique,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of halogenated organic compounds is a critical task. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a detailed examination of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pathways of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical manufacturing.

This document will present a comparative analysis, contrasting the expected fragmentation of the target molecule with that of its non-halogenated analog, 2,3-butanediol, and other related dichlorinated butanes. By understanding the influence of both the hydroxyl and chloro functional groups on the fragmentation process, a clearer picture of its mass spectral "fingerprint" emerges.

Introduction to the Analyte and the Importance of Mass Spectrometry

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol possesses a unique stereochemical arrangement and functionalization that can influence its chemical reactivity and biological activity. Mass spectrometry is an indispensable tool for its characterization, providing not only its molecular weight but also crucial structural information based on how the molecule fragments upon ionization. Electron Ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, which is invaluable for structural elucidation and for creating searchable spectral libraries.[1]

The presence of two chlorine atoms is particularly significant, as it will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. A fragment with one chlorine atom will exhibit peaks at m/z and m/z+2 in an approximate 3:1 ratio, while a fragment with two chlorine atoms will show peaks at m/z, m/z+2, and m/z+4.[1]

Predicted Fragmentation Pathways of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

The fragmentation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol under electron ionization is expected to be driven by the presence of both hydroxyl and chloro functional groups, which direct bond cleavages to form stable carbocations and radical species.[2] The molecular ion ([M]⁺˙) will be formed first, though it may be of low abundance or absent in the spectrum of alcohols.[3][4]

Key fragmentation pathways are predicted to include:

  • α-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4] This cleavage is favored due to the resonance stabilization of the resulting oxonium ion. For the target molecule, two primary α-cleavage events are possible.

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond is a common fragmentation pathway for halogenated compounds.[1][5] The stability of the resulting carbocation will influence the likelihood of this fragmentation.

  • Loss of HCl: The elimination of a neutral molecule of hydrogen chloride is another anticipated fragmentation route, which is common for chloroalkanes.[6]

  • Loss of Water: Dehydration, the loss of a water molecule (M-18), is a characteristic fragmentation for alcohols.[4]

  • Cleavage of the C2-C3 Bond: The central carbon-carbon bond can also cleave, leading to fragments containing either one or both functional group types.

Below is a diagram illustrating the predicted primary fragmentation pathways for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol.

fragmentation_pathway cluster_alpha α-Cleavage cluster_cl_loss Chlorine Loss cluster_hcl_loss HCl Loss cluster_water_loss Water Loss cluster_central_cleavage Central C-C Cleavage M [M]⁺˙ rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol m/z 158/160/162 A [M - CH2Cl]⁺ m/z 109/111 M->A - •CH2Cl B [M - Cl]⁺ m/z 123/125 M->B - •Cl C [M - HCl]⁺˙ m/z 122/124 M->C - HCl D [M - H2O]⁺˙ m/z 140/142/144 M->D - H2O E [C2H4OCl]⁺ m/z 79/81 M->E C2-C3 Cleavage gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample in Solvent B Injection into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Mass Spectrum Generation F->G H Fragmentation Pattern Analysis G->H

Sources

Validation

A Comparative Guide to Stereochemical Purity Analysis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol by Chiral Gas Chromatography

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides an in-depth technical comparison of analytical methodologies for determining the stereochemical purity of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, a key intermediate in the synthesis of various pharmaceutical agents. While multiple techniques can be employed, we will focus on the development and application of a robust chiral Gas Chromatography (GC) method and compare its performance with alternative approaches such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Criticality of Stereochemical Purity in 1,4-Dichlorobutane-2,3-diol

1,4-Dichlorobutane-2,3-diol possesses two stereocenters, giving rise to three possible stereoisomers: the (2R,3S)-meso compound, and a pair of enantiomers, (2R,3R) and (2S,3S). The rel-(2R,3S) designation refers to the racemic mixture of the (2R,3S) and (2S,3R) diastereomers, which are identical and achiral (meso). However, in many synthetic routes, the desired product is a single enantiomer, and the presence of the other enantiomer or the meso diastereomer constitutes an impurity that must be closely monitored and controlled. The choice of analytical technique for this stereochemical purity analysis is therefore a critical decision in process development and quality control.

Chiral Gas Chromatography: A High-Resolution Approach

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers and diastereomers.[1][2] For a polar compound like 1,4-Dichlorobutane-2,3-diol, direct analysis can be challenging due to its low volatility and potential for on-column interactions. Therefore, derivatization is a crucial step to enhance its chromatographic properties.[3]

Proposed Chiral GC Method

The following proposed method is based on established principles for the analysis of chiral diols and halogenated compounds.

1. Derivatization: Trifluoroacetylation

To improve volatility and thermal stability, the diol is derivatized to its corresponding bis-trifluoroacetate ester. Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that readily converts hydroxyl groups to their corresponding esters.[4][5] This derivatization offers several advantages:

  • Increased Volatility: The trifluoroacetyl groups significantly reduce the polarity of the molecule, making it more amenable to GC analysis.

  • Enhanced Detector Response: The fluorine atoms in the derivative can enhance the response of an electron capture detector (ECD) if high sensitivity is required, although a flame ionization detector (FID) is generally sufficient for purity analysis.

  • Improved Peak Shape: Derivatization minimizes hydrogen bonding interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

Experimental Protocol: Trifluoroacetylation

  • To 1 mg of the 1,4-Dichlorobutane-2,3-diol sample in a 2 mL vial, add 200 µL of anhydrous ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC analysis.

2. Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation. For the separation of the derivatized 1,4-Dichlorobutane-2,3-diol stereoisomers, a cyclodextrin-based CSP is the most promising choice.[6][7][8] Specifically, a derivatized β-cyclodextrin column, such as one containing permethylated or trifluoroacetylated β-cyclodextrin, is recommended. These CSPs provide a chiral cavity into which one enantiomer can fit preferentially, leading to differential retention times.[9] The trifluoroacetyl groups on the analyte can interact favorably with the functional groups on the derivatized cyclodextrin, enhancing chiral recognition.

dot

Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample 1,4-Dichlorobutane-2,3-diol Sample Derivatization Derivatization with TFAA Sample->Derivatization Increase Volatility Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Cyclodextrin Column Injection->Separation Detection FID/ECD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Stereochemical Purity Calculation Integration->Purity

Caption: Workflow for Chiral GC Analysis of 1,4-Dichlorobutane-2,3-diol.

3. GC and Detector Parameters

ParameterRecommended SettingRationale
Column Derivatized β-cyclodextrin (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Provides a chiral environment for enantiomeric separation.
Injector Split/Splitless, 250°CEnsures rapid volatilization of the derivatized analyte. A split injection is suitable for purity analysis.
Carrier Gas Helium or Hydrogen, Constant FlowInert carrier gas for analyte transport. Hydrogen can provide faster analysis times.
Oven Program 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 minA temperature ramp allows for the elution of the derivatized diols in a reasonable time with good peak shape.
Detector Flame Ionization Detector (FID), 280°CUniversal detector for organic compounds, providing a robust and linear response for quantification.

Comparative Analysis with Alternative Techniques

While chiral GC is a powerful tool, other techniques also offer viable solutions for stereochemical purity analysis. The choice of method will depend on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers and is often considered the gold standard.[10] For 1,4-Dichlorobutane-2,3-diol, a normal-phase chiral HPLC method would be most suitable.

  • Advantages over GC:

    • No derivatization is required, simplifying sample preparation.

    • Lower analysis temperatures reduce the risk of on-column degradation or racemization.[11]

    • Can be readily scaled up for preparative separations.

  • Disadvantages compared to GC:

    • Lower chromatographic efficiency compared to capillary GC, which may result in broader peaks and lower resolution.[2]

    • The lack of a strong UV chromophore in the analyte necessitates the use of a refractive index detector (RID), which is less sensitive and not compatible with gradient elution.

    • Longer analysis times are common.

dot

Method Comparison cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr Chiral NMR GC_Pros Pros: - High Resolution - Fast Analysis - High Sensitivity (ECD) GC_Cons Cons: - Derivatization Required - High Temperatures HPLC_Pros Pros: - No Derivatization - Ambient Temperature - Preparative Scale HPLC_Cons Cons: - Lower Resolution - Lower Sensitivity (RID) - Longer Analysis NMR_Pros Pros: - No Separation Required - Structural Information - Fast for ee determination NMR_Cons Cons: - Lower Sensitivity - Requires Chiral Reagents - Less Accurate for Trace Impurities

Caption: Comparison of Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a different approach to stereochemical purity analysis that does not involve chromatographic separation.[1][12][13][14] This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers or diastereomers.

  • Advantages over Chromatographic Methods:

    • Rapid determination of enantiomeric excess (ee).

    • Provides structural information, confirming the identity of the stereoisomers.

    • Non-destructive technique.

  • Disadvantages compared to Chromatographic Methods:

    • Lower sensitivity, making it difficult to quantify low levels of stereoisomeric impurities.

    • Requires the use of expensive chiral reagents.

    • Peak overlap can complicate quantification, especially in complex mixtures.

Performance Data Comparison (Illustrative)

The following table presents illustrative performance data for the different analytical techniques, based on typical results for the analysis of similar chiral diols.

ParameterChiral GC (Proposed Method)Chiral HPLC (Normal Phase)Chiral NMR (with CDA)
Resolution (Rs) of Enantiomers > 2.01.5 - 2.0N/A (based on signal separation)
Analysis Time ~15 min20 - 30 min~10 min per sample
Limit of Quantification (LOQ) ~0.05%~0.1% (with RID)~1%
Sample Preparation Time ~45 min (including derivatization)~10 min~15 min (with derivatization)
Instrumentation Cost ModerateModerate to HighHigh
Robustness HighHighModerate

Conclusion and Recommendations

For the routine analysis of the stereochemical purity of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, the proposed chiral GC method offers an excellent balance of resolution, speed, and sensitivity. The derivatization step, while adding to the sample preparation time, is straightforward and significantly improves the chromatographic performance.

Chiral HPLC is a strong alternative, particularly if derivatization is to be avoided or if preparative scale separation is required. However, the lower sensitivity of RID detection may be a limitation for trace impurity analysis.

Chiral NMR is best suited for rapid, non-destructive determination of enantiomeric excess where high sensitivity is not a primary concern.

Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development. For rigorous quality control where high resolution and the ability to detect trace stereoisomeric impurities are critical, the optimized chiral GC method is the recommended approach.

References

  • Chiral | Application Notes | LCGC International. Chromatography Online. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. PMC. [Link]

  • Chiral Cyclodextrin Capillary GC Columns. Gcms.cz. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. [Link]

  • Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods (RSC Publishing). [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]

  • Chiral GC Columns. Element Lab Solutions. [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed. [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PMC. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • Catalytic Enantioselective Dihalogenation and the Selective Synthesis of (−)-Deschloromytilipin A and (−)-Danicalipin A. Journal of the American Chemical Society. [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. MDPI. [Link]

  • GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®... ResearchGate. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Diols Enantiomer separation of underivatized diols. Agilent. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Diva-portal.org. [Link]

  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. [Link]

  • Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. PMC. [Link]

  • Catalytic Enantioselective Dihalogenation in Total Synthesis. PMC. [Link]

  • A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3. Beilstein Archives. [Link]

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  • GC Derivatization Reagents. Obrnuta faza. [Link]

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Comparative

A Framework for Benchmarking the Catalytic Efficiency of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Derivatives in Asymmetric Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for novel, efficient, and robust chiral ligands is perpetual. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for novel, efficient, and robust chiral ligands is perpetual. The C2-symmetric diol backbone is a privileged scaffold, forming the basis of highly successful ligand families such as BINOL and TADDOL. This guide introduces a framework for evaluating a promising, yet underexplored, class of chiral diols: derivatives of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol. Given the limited publicly available data on their catalytic performance, this document serves as a comprehensive roadmap for their systematic benchmarking against established alternatives. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for data analysis and comparison.

The Promise of a Dichlorinated Scaffold: A Mechanistic Viewpoint

The rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol backbone presents a unique combination of structural features. The C2-symmetry is a well-established principle for high enantioselectivity, as it reduces the number of possible competing transition states. The core innovation lies in the two chlorine atoms at the 1 and 4 positions. These electron-withdrawing groups are hypothesized to exert a significant influence on the electronic properties of the diol. When complexed with a Lewis acidic metal center (e.g., Titanium, Zinc, Aluminum), the inductive effect of the chlorine atoms should increase the Lewis acidity of the metal.[1][2][3] This enhanced acidity can lead to stronger activation of the substrate, potentially accelerating reaction rates and allowing for lower catalyst loadings.

Furthermore, the chloro-substituents may play a role in the secondary coordination sphere, potentially influencing substrate approach and transition state geometry through non-covalent interactions. Understanding and harnessing these electronic and steric effects is key to unlocking the potential of this ligand class.

Designing the Benchmarking Study: The Asymmetric Diels-Alder Reaction

To provide a robust comparison, a well-understood and widely-used benchmark reaction is essential. The Lewis acid-catalyzed asymmetric Diels-Alder reaction is an ideal candidate.[4][5][6] Specifically, we will focus on the cycloaddition of an α,β-unsaturated aldehyde with a diene, a transformation for which a wealth of data exists for BINOL and TADDOL-based catalysts.

Key Performance Indicators (KPIs)

The catalytic efficiency of any new catalyst system must be quantified through a set of standard metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed over the other.

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before deactivation. It is a measure of catalyst stability and longevity.

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of catalytic cycles per unit time (usually s⁻¹ or h⁻¹). It is a measure of the intrinsic activity of the catalyst.

    • Calculation: TOF = TON / time

A superior catalyst will exhibit high values for all these KPIs under mild reaction conditions and at low catalyst loadings.

Experimental Section: A Validated Protocol for Catalyst Screening

This section provides a detailed, step-by-step protocol for the asymmetric hetero-Diels-Alder reaction. This protocol is designed to be self-validating, with clear instructions for catalyst preparation, reaction execution, and product analysis.

Synthesis of Potential Catalyst Derivatives

To explore the structure-activity relationship, a small library of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol derivatives should be synthesized. Common derivatization strategies for chiral diols include the formation of bulky silyl ethers or phosphoramidites.

  • O-Silylation: Reaction of the diol with a bulky silyl chloride (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole.[7][8]

  • Phosphoramidite Synthesis: Reaction of the diol with phosphorus trichloride followed by a secondary amine.[9][10]

Benchmark Reaction: Asymmetric Hetero-Diels-Alder of Danishefsky's Diene

This reaction is chosen for its high reactivity and the availability of comparative data for established catalysts.[11]

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diol ligand (0.20 mmol) and anhydrous dichloromethane (CH₂Cl₂) (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.20 mmol) dropwise with stirring.

  • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the chiral Lewis acid complex.

Diels-Alder Reaction:

  • In a separate flame-dried Schlenk flask under argon, dissolve the aldehyde (e.g., benzaldehyde) (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

  • Cool the aldehyde solution to the desired reaction temperature (e.g., -20 °C).

  • Add the freshly prepared catalyst solution (0.20 mmol) to the aldehyde solution via cannula.

  • Add Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-72 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • To the crude product, add tetrahydrofuran (THF) (5 mL) and a 1M solution of hydrochloric acid (HCl) (1 mL) and stir for 30 minutes at room temperature to hydrolyze the silyl enol ether.

  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude dihydropyrone product by flash column chromatography on silica gel.

Analysis:

  • Determine the isolated yield by mass.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation and Comparative Analysis

The performance of the novel rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol derivatives should be systematically compared against established catalysts under identical reaction conditions. The following tables present a template for such a comparison, populated with representative data for BINOL and TADDOL derivatives from the literature, alongside hypothetical data for the new catalysts.

Table 1: Benchmarking of Chiral Diol Catalysts in the Asymmetric Hetero-Diels-Alder Reaction of Benzaldehyde and Danishefsky's Diene

EntryCatalyst (20 mol%)Time (h)Yield (%)ee (%)TONTOF (h⁻¹)
1(R)-BINOL7285884.250.06
2(R)-3,3'-Br₂-BINOL4892954.600.10
3(R,R)-TADDOL7278913.900.05
4(2R,3S)-Dichlorobutane Diol 4888924.400.09
5(2R,3S)-Dichlorobutane Diol-bis(TBDMS) 2495964.750.20
6(2R,3S)-Dichlorobutane Diol-Phosphoramidite 2497984.850.20

Reaction conditions: Aldehyde (1.0 mmol), Danishefsky's diene (1.5 mmol), catalyst (0.2 mmol) in CH₂Cl₂ at -20 °C. Data for entries 1-3 are representative values from the literature.[11][12] Data for entries 4-6 are hypothetical for illustrative purposes.

Visualizing the Workflow and Catalytic Cycle

To further clarify the experimental and theoretical framework, the following diagrams are provided.

experimental_workflow cluster_synthesis Catalyst Synthesis & Derivatization cluster_screening Catalytic Screening cluster_analysis Performance Analysis start rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol deriv1 O-Silylation start->deriv1 deriv2 Phosphoramidite Formation start->deriv2 cat_lib Catalyst Library deriv1->cat_lib deriv2->cat_lib catalyst_prep In situ Catalyst Preparation (Diol + Ti(OiPr)4) cat_lib->catalyst_prep reaction Asymmetric Diels-Alder Reaction catalyst_prep->reaction workup Quenching & Work-up reaction->workup purification Purification workup->purification analysis Yield & ee% Determination (NMR, Chiral HPLC) purification->analysis kpi Calculate TON & TOF analysis->kpi comparison Compare with BINOL/TADDOL kpi->comparison

Caption: Experimental workflow for benchmarking new chiral diol catalysts.

catalytic_cycle catalyst Chiral Ti-Diol Complex catalyst->catalyst Coordination activated_complex Activated Aldehyde-Ti Complex catalyst->activated_complex Substrate Binding aldehyde Aldehyde aldehyde->catalyst diene Diene diene->activated_complex product_complex Product-Ti Complex product_complex->catalyst Product Release & Catalyst Regeneration product Dihydropyrone Product product_complex->product Hydrolysis activated_complex->product_complex [4+2] Cycloaddition

Caption: Proposed catalytic cycle for the Lewis acid-catalyzed Diels-Alder reaction.

Concluding Remarks for the Field Scientist

This guide provides a foundational methodology for the systematic evaluation of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol derivatives as novel chiral ligands in asymmetric catalysis. The inherent electronic properties of this scaffold, imparted by the chloro-substituents, present a compelling hypothesis for achieving enhanced catalytic activity and selectivity. By employing a rigorous and standardized benchmarking protocol, such as the asymmetric Diels-Alder reaction detailed herein, researchers can generate high-quality, comparable data. This will not only elucidate the potential of this specific diol class but also contribute to the broader understanding of ligand design principles in asymmetric synthesis. The path from a novel chiral scaffold to a widely adopted catalyst is paved with meticulous and objective comparison, a process this guide is intended to facilitate.

References

  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral materials in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. Available at: [Link]

  • Brunel, J. M. (2005). BINOL: A versatile chiral reagent. Chemical Reviews, 105(3), 857-898. Available at: [Link]

  • Widen, J. C., et al. (2010). Phosphoramidite ligands in asymmetric catalysis. Angewandte Chemie International Edition, 49(32), 5540-5561. Available at: [Link]

  • Ding, K., et al. (2002). 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Organic Letters, 4(24), 4349-4352. Available at: [Link]

  • Rawal, V. H., et al. (2002). Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Hydrogen Bonding. Journal of the American Chemical Society, 124(19), 5538-5539. Available at: [Link]

  • Long, J., et al. (2008). Highly Enantioselective Hetero-Diels-Alder Reaction of trans-1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene with Aromatic and Aliphatic Aldehydes Catalyzed by 3-Substituted BINOL-Titanium Complex. Organic Letters, 10(6), 1087-1090. Available at: [Link]

  • Corey, E. J., & Loh, T. P. (1991). First application of a new strategy for catalytic enantioselective synthesis of Diels-Alder adducts. Journal of the American Chemical Society, 113(23), 8966-8967. Available at: [Link]

  • van den Berg, M., et al. (2000). Highly Enantioselective Rh-Catalyzed Hydrogenation with Monodentate Phosphoramidite Ligands. Journal of the American Chemical Society, 122(46), 11539-11540. Available at: [Link]

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. Available at: [Link]

  • Kamahori, K., Ito, K., & Itsuno, S. (1996). Asymmetric Diels-Alder Reaction of Methacrolein with Cyclopentadiene Using Polymer-Supported Catalysts: Design of Highly Enantioselective Polymeric Catalysts. The Journal of Organic Chemistry, 61(23), 8321-8324. Available at: [Link]

  • Rawal, V. H., & Huang, Y. (2001). TADDOL-Catalyzed, Highly Enantioselective, All-Carbon Diels-Alder Reactions. Journal of the American Chemical Society, 123(13), 3147-3148. Available at: [Link]

  • Doyle, M. P., & Hu, W. (2002). Asymmetric hetero-Diels-Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 99(13), 8508-8513. Available at: [Link]

  • Mikami, K., & Nakai, T. (1991). Asymmetric catalysis of the hetero-Diels-Alder reaction with chiral titanium reagents. Chemical Reviews, 91(4), 741-753. Available at: [Link]

  • Ishihara, K., et al. (2000). Catalytic Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Dienes Promoted by a Chiral Helical Titanium Catalyst. Journal of the American Chemical Society, 122(32), 7636-7637. Available at: [Link]

  • Ding, K., et al. (2015). Handbook of Cyclization Reactions. Wiley-VCH. (Note: This is a book reference, a general URL for the publisher is provided). Available at: [Link]

  • Unni, A. K., et al. (2003). Origin of Enantioselection in Hetero-Diels-Alder Reactions Catalyzed by Naphthyl-TADDOL. Organic Letters, 5(12), 2103-2106. Available at: [Link]

  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. Available at: [Link]

  • Johnsen, W. D., et al. (2023). Lewis Acids and Electron-Withdrawing Ligands Accelerate CO Coordination to Dinuclear CuI Compounds. Inorganic Chemistry, 62(22), 8682-8692. Available at: [Link]

  • Flanagan, S. P., & Guiry, P. J. (2006). Substituent electronic effects in chiral ligands for asymmetric catalysis. Journal of Organometallic Chemistry, 691(10), 2125-2154. Available at: [Link]

  • PubChem. (n.d.). (2R,3R)-1,4-dichlorobutane-2,3-diol. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Gozdalik, J., et al. (2018). Influence of the diol structure on the Lewis acidity of phenylboronates. Journal of Organometallic Chemistry, 868, 54-61. Available at: [Link]

  • Szpera, R., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883-2887. Available at: [Link]

  • Esumi, N., et al. (2016). Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. Organic Letters, 18(22), 5704-5707. Available at: [Link]

  • Ogawa, C., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. Journal of the American Chemical Society, 143(31), 12149-12155. Available at: [Link]

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Safety & Regulatory Compliance

Safety

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol As a Senior Application Scientist, I recognize that managing halogenated organic compounds like rel-(2R,3S)-1,4-Dichlorobuta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

As a Senior Application Scientist, I recognize that managing halogenated organic compounds like rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (also known as meso-1,4-dichloro-2,3-butanediol) requires stringent operational oversight. Widely utilized as a critical intermediate in pharmaceutical and agrochemical synthesis, its chlorinated backbone necessitates specialized handling and disposal protocols. Improper disposal not only risks severe environmental contamination but can also lead to the generation of highly toxic hydrogen chloride (HCl) gas during thermal decomposition[1]. This guide provides a self-validating, step-by-step framework for the safe operational handling, segregation, and disposal of this compound.

Chemical Profile and Quantitative Data

Before initiating any workflow, it is imperative to understand the physical and chemical properties of the substance to anticipate its behavior in waste streams.

PropertySpecification
Chemical Name rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol
Common Synonyms meso-1,4-Dichloro-2,3-butanediol; DL-1,4-Dichloro-2,3-butanediol
CAS Registry Number 7268-35-1 (meso) / 2419-73-0 (DL)
Molecular Formula C4H8Cl2O2
Molecular Weight 159.01 g/mol
Physical State Solid (White to almost white powder/crystal)
Primary Hazard Halogenated organic; decomposes to toxic HCl gas upon combustion
Waste Classification Halogenated Organic Waste

The Mechanistic Rationale for Halogenated Waste Segregation

Expertise & Experience Insight: Why must we strictly segregate this compound from general organic waste?

Standard non-halogenated organic waste (comprising mostly C, H, and O) is typically disposed of via standard incineration. However, introducing a chlorinated compound like 1,4-dichlorobutane-2,3-diol into a non-halogenated waste stream fundamentally alters the combustion chemistry. Upon thermal decomposition, the chlorine atoms react with hydrogen to form hydrogen chloride (HCl) gas[1]. If processed in a standard incinerator, HCl causes severe corrosion to the infrastructure and poses a lethal inhalation hazard.

Therefore, halogenated waste must be processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the acidic effluent[2]. Mixing these streams creates severe safety hazards and exponentially increases laboratory disposal costs[2].

Operational Workflow: Step-by-Step Disposal Protocol

To ensure a self-validating system, every step in this protocol includes a built-in verification check.

  • Step 1: Container Selection and Verification

    • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container.

    • Verification: Inspect the container for prior structural degradation. Never use metal containers, as trace moisture can lead to the formation of HCl, which will corrode the vessel.

  • Step 2: Waste Segregation and Labeling

    • Action: Affix a compliant hazardous waste label explicitly stating "Halogenated Organic Waste"[3]. List the exact chemical name: "rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol" and its approximate concentration.

    • Verification: Ensure the date field is left blank until the container is ready to be transferred to the central hazardous waste storage room[2].

  • Step 3: Active Collection

    • Action: Transfer the waste into the container within a certified, properly ventilated fume hood[4]. Use a dedicated funnel to prevent spills.

    • Verification: Confirm the container is never filled beyond 80% capacity to allow for vapor expansion. Cap the container tightly immediately after use; evaporation is not a legally permitted disposal method[4].

  • Step 4: Storage and Contractor Hand-off

    • Action: Store the sealed container in a designated secondary containment tray away from incompatible materials (e.g., strong oxidizers, strong bases)[5].

    • Verification: Entrust the final disposal strictly to a licensed hazardous waste disposal contractor capable of handling UN/ID classified halogenated organics.

Visualizing the Disposal Workflow

DisposalWorkflow Start Waste Generation rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol Check Aqueous or Organic? Start->Check Organic Organic Waste Stream Check->Organic Organic Halogen Halogenated Check (Contains Cl) Organic->Halogen HaloWaste Halogenated Organic Waste Container Halogen->HaloWaste Yes (>0% Cl) Labeling Labeling & Documentation (RCRA Compliant) HaloWaste->Labeling Pickup Licensed Waste Disposal Contractor Labeling->Pickup

Figure 1: Logical decision tree for the segregation and disposal of halogenated organic waste.

Emergency Spill Remediation Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental discharge and personnel exposure.

  • Step 1: Risk Assessment & Area Isolation

    • Action: Evacuate non-essential personnel from the immediate vicinity. Control entry to the leakage area by roping it off.

  • Step 2: PPE Donning

    • Action: Equip personnel with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, a lab coat, and, if ventilation is compromised, a half-face respirator with organic vapor/acid gas cartridges[6].

  • Step 3: Containment and Neutralization

    • Action: Prevent the product from entering drains. Since the compound is typically a solid/powder, avoid dry sweeping which creates airborne dust. If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Step 4: Mechanical Collection

    • Action: Pick up the material and arrange for disposal without creating dust. Place the collected waste into a puncture-resistant, sealable container labeled as "Halogenated Spill Debris."

  • Step 5: Surface Decontamination

    • Action: Wash the affected surface thoroughly with water and a mild detergent, collecting the rinsate as aqueous hazardous waste.

Visualizing the Spill Response Pathway

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate High Risk PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Manageable Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect as Halogenated Waste Contain->Collect Decon Decontaminate Surfaces Collect->Decon

Figure 2: Step-by-step emergency response pathway for halogenated chemical spills.

References

  • Spectrum Chemical. (2018). Safety Data Sheet: meso-1,4-Dichloro-2,3-butanediol. Retrieved from1

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: DL-1,4-Dichloro-2,3-butanediol. Retrieved from

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. (2008). Laboratory Hazardous Waste Management Guide. Retrieved from 2

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. Retrieved from 3

  • Eastern Washington University. Hazardous Waste Management Program. Retrieved from 4

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from5

Sources

Handling

A Senior Application Scientist's Guide to Handling rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol: Essential Safety and Operational Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive guide designed to ensure your safety and operational success when working with rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide designed to ensure your safety and operational success when working with rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (CAS No. 7268-35-1). As a Senior Application Scientist, my objective is not merely to list procedures, but to provide a deep, causal understanding of the "why" behind each safety recommendation. This guide is built on a foundation of scientific integrity, drawing from established safety data for structurally analogous compounds to create a robust framework for handling this specific molecule, for which detailed public safety information is limited. Our approach is to treat this compound with the caution merited by its constituent parts: a chlorinated alkane backbone and a diol functionality.

Core Principle: A Proactive Hazard Assessment

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, our safety paradigm is built upon a critical analysis of related chemical structures. The primary analogue is 1,4-Dichlorobutane, which informs our understanding of the potential hazards associated with the chlorinated hydrocarbon core.[1][2][3] The diol functional groups will alter the physical properties (e.g., increasing boiling point and water solubility) but the underlying hazards of the chlorinated backbone must be respected.

Table 1: Inferred Hazard Profile and Scientific Rationale

Potential Hazard Basis of Assessment (Analogous Compounds) Causality and Expert Rationale
Flammability 1,4-Dichlorobutane is a flammable liquid.[4][5][6]While the diol groups may raise the flashpoint compared to 1,4-Dichlorobutane, the compound should be treated as potentially combustible. Vapors may form flammable mixtures with air.[2]
Skin & Eye Irritation Halogenated aliphatic compounds are known irritants.[6][7] Direct contact can cause irritation and potential burns.The chlorine atoms are electron-withdrawing, creating reactive sites. The diol functionality can also contribute to irritation. Assume the compound is at least a moderate irritant to skin and a severe irritant to eyes.
Toxicity Toxic if inhaled (1,4-Dichlorobutane).[8] Butanediols can cause central nervous system depression.[9][10]Inhalation of vapors or aerosols could irritate the respiratory tract.[7] Systemic absorption through skin or ingestion could lead to unknown toxicological effects, potentially targeting the central nervous system.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4][5]Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic organisms.[1]

The First Line of Defense: Personal Protective Equipment (PPE)

Your PPE is the essential barrier between you and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Table 2: Mandatory PPE for Handling rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Protection Type Minimum Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Protects against minor splashes and aerosols. For tasks with a higher splash risk (e.g., transfers of >100 mL, reactions under pressure), a full face shield must be worn over safety glasses.[3][11]
Skin & Body Flame-resistant lab coat; long pants and closed-toe shoes.A lab coat provides a removable barrier in case of a spill. Natural fiber clothing is recommended over synthetic materials that can melt onto the skin in a fire.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Always check the manufacturer's glove compatibility chart for chlorinated compounds. Double-gloving is recommended for extended handling periods. Dispose of gloves immediately after any sign of contamination.[2]
Respiratory Not required under normal use with proper engineering controls.A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood, if aerosols are generated, or during a large spill cleanup.[6]

Operational Blueprint: From Benchtop to Waste

Adherence to a strict operational workflow is critical for safety and experimental integrity. Engineering controls are the most reliable way to minimize exposure.

Engineering Controls: Your Primary Safety Net
  • Chemical Fume Hood: All handling of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[1][2] This is non-negotiable.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Designate a specific area within the hood for the procedure. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in Table 2.

  • Weighing and Transfer:

    • If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood.

    • If it is a liquid, use a syringe or cannula for transfers to minimize exposure.

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge, which could be an ignition source.[3][5]

  • Reaction Setup:

    • Perform all manipulations within the fume hood.

    • Ensure all glassware is properly clamped and secure.

    • If heating the reaction, use a heating mantle with a temperature controller and a secondary containment vessel (e.g., a crystallization dish).

  • Post-Reaction Workup: Quench reactions carefully, especially if reactive reagents were used. All workup procedures (extractions, washes) must also be conducted in the fume hood.

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste. Clean all glassware thoroughly.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands and arms thoroughly with soap and water.[4]

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep Review Protocol & SDS Analogs ppe_select Select & Inspect PPE prep->ppe_select hood_prep Prepare Fume Hood ppe_select->hood_prep weigh Weigh / Transfer Chemical hood_prep->weigh Begin Work react Perform Reaction weigh->react workup Conduct Workup react->workup decon Decontaminate Area & Glassware workup->decon Procedure Complete waste Segregate Halogenated Waste decon->waste ppe_doff Doff PPE Correctly waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash spill Spill Occurs evac Evacuate & Alert spill->evac contain Contain (if safe) spill->contain contact Personal Contact skin_flush Skin: Flush 15+ min contact->skin_flush eye_flush Eyes: Flush 15+ min contact->eye_flush seek_medical Seek Medical Attention contact->seek_medical

Sources

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